Trideca-4,7-diynal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87681-30-9 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
trideca-4,7-diynal |
InChI |
InChI=1S/C13H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h13H,2-5,8,11-12H2,1H3 |
InChI Key |
RGENHOFAODGCHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CCCC=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Trideca-4,7-diynal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trideca-4,7-diynal is a polyyne aldehyde whose specific properties and biological activities are not extensively documented in publicly available literature. However, based on the known characteristics of polyynes and unsaturated aldehydes, it holds potential for investigation in medicinal chemistry and drug development. This technical guide provides a summary of the available information for this compound, including its chemical properties and CAS number. Due to the limited specific data, this document also presents general experimental protocols for the synthesis of similar compounds and discusses the known biological activities of the broader class of polyynes. This guide aims to serve as a foundational resource for researchers interested in exploring the potential of this compound and related polyyne compounds.
Chemical and Physical Properties
Quantitative data for this compound is sparse in the literature. The following table summarizes the known properties. For context, properties of the structurally related but more studied compound, (4Z,7Z)-Trideca-4,7-dienal, are included for comparison, although it should be noted that the presence of triple bonds in this compound will significantly influence its chemical and physical behavior.
Table 1: Physicochemical Properties
| Property | This compound | (4Z,7Z)-Trideca-4,7-dienal (for comparison) |
| CAS Number | 87681-30-9[1] | 13552-95-9[2] |
| Molecular Formula | C₁₃H₁₈O | C₁₃H₂₂O[2] |
| Molecular Weight | 190.28 g/mol | 194.31 g/mol [2] |
| Boiling Point | Data not available | 286.00 to 287.00 °C @ 760.00 mm Hg (estimated)[3] |
| Density | Data not available | Data not available |
| Solubility | Data not available | Insoluble in water[4] |
| Appearance | Data not available | Colorless to pale yellow liquid[4] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aldehydic proton (CHO) signal around δ 9-10 ppm.[5][6] - Protons adjacent to the triple bonds and the aldehyde group would appear in the deshielded region. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal in the range of δ 190-215 ppm.[6][7] - Alkynyl carbons would appear in the range of δ 60-90 ppm. |
| IR Spectroscopy | - A strong C=O stretching vibration between 1660-1770 cm⁻¹.[7] - Characteristic aldehyde C-H stretches around 2720 cm⁻¹ and 2820 cm⁻¹.[5][7] - C≡C stretching vibrations, which may be weak or absent depending on the symmetry, typically appear around 2100-2260 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak corresponding to its molecular weight. - Fragmentation patterns characteristic of aldehydes, such as alpha-cleavage and McLafferty rearrangement.[5] |
Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route would involve the oxidation of the corresponding alcohol, Trideca-4,7-diyn-1-ol. Several mild oxidation methods are suitable for converting primary alcohols to aldehydes without over-oxidation to a carboxylic acid. Below are detailed, representative protocols for such a transformation.
General Workflow for the Synthesis of this compound
Caption: General synthetic workflow for this compound.
Experimental Protocol: Pyridinium Dichromate (PDC) Oxidation
Pyridinium dichromate (PDC) is a milder oxidizing agent than pyridinium chlorochromate (PCC) and is suitable for the oxidation of primary alcohols to aldehydes, especially for acid-sensitive substrates.[8]
Materials:
-
Trideca-4,7-diyn-1-ol
-
Pyridinium dichromate (PDC)[9]
-
Anhydrous dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Brine solution
Procedure:
-
To a stirred suspension of Trideca-4,7-diyn-1-ol (1 equivalent) and powdered molecular sieves (or Celite) in anhydrous dichloromethane (20 volumes) at room temperature under a nitrogen atmosphere, add pyridinium dichromate (PDC) (2.5 equivalents) portion-wise.[9]
-
Stir the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A brown, tar-like precipitate will form as the reaction proceeds.[9][10]
-
Upon completion, filter the reaction mixture through a pad of Celite, and wash the filter cake with dichloromethane.
-
Combine the organic filtrates and wash sequentially with deionized water (10 volumes) and brine solution (5 volumes).[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography on silica gel.
Alternative Oxidation Protocols
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[11][12] It is known for its mild conditions and tolerance of many functional groups.[11]
-
Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent (DMP) and offers the advantages of being performed at room temperature with a simple workup.[13] It is highly selective and compatible with a wide range of sensitive functional groups.[13]
Biological Activity and Potential Applications
While no specific biological activities have been reported for this compound, the broader class of polyyne natural products is known for a wide range of biological effects.
Known Biological Activities of Polyynes
Polyynes isolated from various natural sources, including plants, fungi, and bacteria, have demonstrated significant biological activities, such as:
-
Antimicrobial and Antifungal Properties: Many polyynes exhibit potent activity against a range of bacterial and fungal pathogens.[10]
-
Antiviral Activity: Some polyynes have been investigated for their antiviral effects.
-
Cytotoxic and Anticancer Activity: Certain polyynes have shown cytotoxicity against various cancer cell lines, making them of interest in oncology research.
Potential Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for most polyynes are not fully elucidated. However, their reactivity, often attributed to the electron-deficient nature of the conjugated triple bonds, suggests they may interact with various biological nucleophiles, including proteins and nucleic acids. For some bacterial polyynes, a proposed regulatory pathway for their biosynthesis has been described.
Caption: A proposed regulatory pathway for polyyne biosynthesis in some bacteria.
Safety and Handling
Specific safety data for this compound is not available. As with any uncharacterized chemical, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reagents used in its synthesis, particularly chromium-based oxidizing agents like PDC, are toxic and should be handled with extreme caution.[9]
Conclusion and Future Directions
This compound is a largely uncharacterized polyyne aldehyde. While specific data on its properties and biological activity are lacking, its chemical structure suggests it may possess interesting biological activities, in line with other members of the polyyne family. This technical guide provides a starting point for researchers by summarizing the available information and presenting plausible synthetic methodologies. Further research is warranted to synthesize and characterize this compound, and to investigate its potential as a lead compound in drug discovery programs, particularly in the areas of antimicrobial and anticancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. adichemistry.com [adichemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Physical and chemical properties of Trideca-4,7-diynal.
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known physical and chemical properties of Trideca-4,7-diynal (CAS No. 87681-30-9). Due to the limited availability of specific experimental data for this compound, this document combines reported information with theoretically inferred properties based on the general characteristics of alkynes and polyynes. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.
Core Properties of this compound
This compound is an organic molecule characterized by a thirteen-carbon chain containing two triple bonds (alkynes) at positions 4 and 7, and an aldehyde functional group at one terminus. The presence of the diyne and aldehyde moieties suggests a molecule with unique chemical reactivity and potential for diverse applications.
Physical and Chemical Data
Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 87681-30-9 | [1] |
| Molecular Formula | C₁₃H₁₈O | [1] |
| Molecular Weight | 190.28100 g/mol | [1] |
| Exact Mass | 190.13600 Da | [1] |
Note: Properties such as melting point, boiling point, and solubility have not been experimentally reported in the reviewed literature. Based on the properties of similar alkynes, it is expected to be a liquid at room temperature with limited solubility in water and good solubility in organic solvents.[2]
Inferred Chemical Reactivity and Handling
The chemical behavior of this compound is dictated by its aldehyde and diyne functional groups.
-
Aldehyde Group: The aldehyde is susceptible to oxidation to a carboxylic acid and reduction to a primary alcohol. It can also participate in various nucleophilic addition reactions, such as the formation of acetals, imines, and cyanohydrins.
-
Diyne Moiety: The two alkyne groups are regions of high electron density, making them susceptible to electrophilic addition reactions with halogens, hydrogen halides, and water.[2] The terminal alkyne (if present as an isomer) would be acidic and could be deprotonated to form a potent nucleophile.[3][4] Polyynes, in general, can be unstable and may decompose, particularly when subjected to heat, light, or mechanical stress.[5]
Experimental Workflow for Characterization
A general workflow for the synthesis and characterization of a novel compound like this compound is depicted below.
Caption: General workflow for the synthesis, purification, and characterization of this compound.
Potential Biological Significance
While no specific biological activities of this compound have been reported, the alkyne functional group is present in numerous natural products with significant biological activities, including antitumor, antiparasitic, and anti-HIV properties.[6] The presence of a reactive aldehyde group could also contribute to biological activity through covalent modification of biological targets.
Hypothetical Signaling Pathway Involvement
Given the structural features, one could hypothesize its involvement in pathways related to cellular stress or signaling, potentially through interaction with nucleophilic residues in proteins. The diagram below illustrates a hypothetical mechanism of action.
Caption: Hypothetical signaling pathway involving covalent modification of a cellular target.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, general procedures for the synthesis and handling of similar compounds can be adapted.
General Synthesis Approach
A plausible synthetic route to this compound could involve the coupling of smaller alkyne-containing fragments followed by oxidation of a terminal alcohol to the aldehyde. A generalized synthetic scheme is presented below.
Caption: A generalized synthetic strategy for the preparation of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure. The aldehyde proton should appear as a singlet around 9-10 ppm in the ¹H NMR spectrum. The sp-hybridized carbons of the alkynes would resonate in the range of 65-90 ppm in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1720-1740 cm⁻¹ would indicate the presence of the aldehyde C=O stretch. The C≡C triple bond stretch would likely appear as a weak band in the 2100-2260 cm⁻¹ region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition (C₁₃H₁₈O).
Safety Precautions: Due to the potential instability of polyynes, all manipulations should be carried out in a well-ventilated fume hood, using appropriate personal protective equipment. Reactions should be conducted behind a blast shield, especially when heating or concentrating the material.
Conclusion
This compound is a molecule of interest due to its unique combination of functional groups. While specific experimental data is currently lacking, this guide provides a framework for its synthesis, characterization, and potential biological investigation based on established principles of organic chemistry. Further research is warranted to fully elucidate the properties and potential applications of this compound.
References
- 1. This compound | CAS#:87681-30-9 | Chemsrc [chemsrc.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
Trideca-4,7-diynal molecular weight and formula.
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a technical summary of the molecular properties of Trideca-4,7-diynal. Due to the limited availability of experimental data for this specific compound in public chemical databases, this guide presents calculated data and a theoretical framework for its synthesis.
Molecular Profile
This compound is an organic molecule characterized by a thirteen-carbon aliphatic chain containing two triple bonds (alkynes) at positions 4 and 7, and terminating in an aldehyde functional group. The presence of both alkyne and aldehyde moieties suggests potential for diverse chemical reactivity and application in synthetic chemistry.
Quantitative Molecular Data
The fundamental molecular properties of this compound have been calculated based on its chemical structure. These values are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₆O |
| Molecular Weight | 188.27 g/mol |
Note: These values are computationally derived and await experimental verification.
Proposed Experimental Protocol: Synthesis of this compound
In the absence of published experimental protocols for the synthesis of this compound, a plausible synthetic route is proposed. This theoretical workflow is based on established organic chemistry principles, providing a logical pathway for its laboratory preparation. The proposed synthesis involves a Cadiot-Chodkiewicz coupling followed by partial reduction and oxidation.
A proposed multi-step synthesis could include:
-
Sonogashira or Cadiot-Chodkiewicz Coupling: Coupling of a terminal alkyne, such as 1-heptyne, with a protected bromo-alkynal or a suitable precursor.
-
Deprotection: Removal of any protecting groups from the aldehyde functionality.
-
Purification: Purification of the final product using standard techniques such as column chromatography.
An alternative approach could involve the coupling of two smaller fragments, one containing the aldehyde and one of the alkyne groups, and the other containing the second alkyne, followed by appropriate workup.
Logical Workflow: Hypothetical Synthesis Pathway
The following diagram illustrates a hypothetical, generalized synthetic workflow for this compound, highlighting the key chemical transformations.
Caption: Hypothetical synthetic workflow for this compound.
Disclaimer: The information presented in this document, particularly regarding the synthetic protocol and workflow, is theoretical and intended for research and planning purposes. Experimental validation is required to confirm these computational and theoretical findings.
An In-depth Technical Guide to the Synthesis of Trideca-4,7-diynal
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for Trideca-4,7-diynal, a polyunsaturated aldehyde. Due to the absence of a documented direct synthesis, this guide presents a rational, multi-step approach based on well-established organic chemistry reactions. The proposed synthesis involves the construction of the carbon backbone through a key coupling reaction, strategic use of protecting groups, and final functional group manipulation to yield the target aldehyde.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests a disconnection at the C5-C6 bond, pointing towards a Cadiot-Chodkiewicz coupling as a suitable method for forming the diyne moiety. This approach simplifies the target molecule into two key synthons: a C5 haloalkyne and a C8 terminal alkyne alcohol. The aldehyde functionality can be introduced in the final step via oxidation of a primary alcohol to avoid potential side reactions during the coupling and deprotection steps.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthesis Pathway
The forward synthesis is proposed to proceed in three main stages:
-
Synthesis of Key Intermediates: Preparation of 1-bromopent-2-yne and protection of the terminal alkyne of a suitable C8 starting material.
-
Carbon Backbone Construction: Cadiot-Chodkiewicz coupling of the two key intermediates to form the C13 diyne backbone.
-
Final Functional Group Transformations: Deprotection of the terminal alkyne (if necessary) and oxidation of the primary alcohol to the desired aldehyde.
Caption: Proposed multi-stage synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of Key Intermediates
1.1 Synthesis of 1-Bromopent-2-yne
1-Bromopent-2-yne can be synthesized from the commercially available pent-2-yn-1-ol.
-
Reaction: Pent-2-yn-1-ol to 1-Bromopent-2-yne
-
Reagents: Phosphorus tribromide (PBr₃)
-
Procedure:
-
Cool a solution of pent-2-yn-1-ol in a suitable anhydrous solvent (e.g., diethyl ether) to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.33 equivalents) dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by carefully pouring the mixture over ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation to yield 1-bromopent-2-yne.[1][2][3]
-
1.2 Protection of Oct-3-yn-1-ol
The primary alcohol of oct-3-yn-1-ol needs to be protected to prevent side reactions during the subsequent coupling step. A tert-butyldimethylsilyl (TBDMS) group is a suitable choice.
-
Reaction: Oct-3-yn-1-ol to 1-(tert-Butyldimethylsilyloxy)oct-3-yne
-
Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole
-
Procedure:
-
Dissolve oct-3-yn-1-ol and imidazole (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Add a solution of TBDMSCl (1.1 equivalents) in DCM dropwise to the mixture at room temperature.
-
Stir the reaction for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the protected alcohol.
-
| Starting Material | Product | Key Reagents | Typical Yield |
| Pent-2-yn-1-ol | 1-Bromopent-2-yne | PBr₃ | 70-85% |
| Oct-3-yn-1-ol | 1-(tert-Butyldimethylsilyloxy)oct-3-yne | TBDMSCl, Imidazole | 90-95% |
Stage 2: Carbon Backbone Construction via Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a reliable method for the synthesis of unsymmetrical diynes.[4][5][6]
-
Reaction: 1-Bromopent-2-yne with 1-(tert-Butyldimethylsilyloxy)oct-3-yne
-
Reagents: Copper(I) chloride (CuCl), a suitable amine base (e.g., ethylamine), and hydroxylamine hydrochloride.
-
Procedure:
-
To a solution of 1-bromopent-2-yne in methanol, add an aqueous solution of ethylamine, copper(I) chloride, and hydroxylamine hydrochloride.
-
Add the protected oct-3-yn-1-ol dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with saturated ammonium chloride solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the protected Trideca-4,7-diyn-1-ol.
-
| Reactant 1 | Reactant 2 | Product | Catalyst/Base | Typical Yield |
| 1-Bromopent-2-yne | 1-(tert-Butyldimethylsilyloxy)oct-3-yne | Protected Trideca-4,7-diyn-1-ol | CuCl, EtNH₂ | 60-80% |
Stage 3: Final Functional Group Transformations
3.1 Deprotection of the Silyl Ether
The TBDMS protecting group is removed to reveal the primary alcohol.
-
Reaction: Protected Trideca-4,7-diyn-1-ol to Trideca-4,7-diyn-1-ol
-
Reagents: Tetra-n-butylammonium fluoride (TBAF)
-
Procedure:
-
Dissolve the protected diyne alcohol in tetrahydrofuran (THF).
-
Add a 1M solution of TBAF in THF (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to obtain Trideca-4,7-diyn-1-ol.
-
3.2 Oxidation of the Primary Alcohol to the Aldehyde
A mild oxidation is required to convert the primary alcohol to the aldehyde without affecting the diyne functionality. Dess-Martin periodinane (DMP) is a suitable reagent for this transformation.
-
Reaction: Trideca-4,7-diyn-1-ol to this compound
-
Reagents: Dess-Martin periodinane (DMP)
-
Procedure:
-
Dissolve Trideca-4,7-diyn-1-ol in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion.
-
Stir the reaction at room temperature for 1-3 hours.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the final product, this compound.
-
| Starting Material | Product | Key Reagents | Typical Yield |
| Protected Trideca-4,7-diyn-1-ol | Trideca-4,7-diyn-1-ol | TBAF | >95% |
| Trideca-4,7-diyn-1-ol | This compound | Dess-Martin Periodinane | 85-95% |
Disclaimer: This document provides a proposed synthetic pathway based on established chemical reactions. The experimental protocols are generalized and may require optimization for specific laboratory conditions. Researchers should consult the primary literature and adhere to all laboratory safety protocols.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1-Bromo-2-pentyne, 97% | Fisher Scientific [fishersci.ca]
- 3. 1-Bromo-2-Pentyne, 2-Pentyne-1-Bromo, 1-Bromopent-2-yne, 2-Pentynyl Bromide, Pent-2-yn-1-yl Bromide, 16400-32-1, Pentyn, Bromo Pentyn, Mumbai, India [jaydevchemicals.com]
- 4. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
Unveiling the Enigmatic Origins of Trideca-4,7-diynal: A Technical Guide to its Putative Natural Occurrence and Biological Sources
A comprehensive exploration into the natural world for the polyacetylene Trideca-4,7-diynal reveals a scarcity of direct scientific literature detailing its specific biological origins. However, by examining the broader class of polyacetylenic compounds, to which this compound belongs, we can infer its likely natural context and biosynthetic pathways. This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a foundational understanding of where and how related compounds are synthesized in nature, thereby offering a roadmap for the potential discovery of this compound.
The World of Polyacetylenes: A Likely Home for this compound
Polyacetylenes are a class of naturally occurring compounds characterized by the presence of two or more carbon-carbon triple bonds. These fascinating molecules are primarily found in higher plants, with a significant prevalence in the Apiaceae (carrot, celery, parsley) and Araliaceae (ginseng) families. They are also known to be produced by some species of fungi. These compounds, often referred to as falcarinol-type polyacetylenes, are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, making them of great interest for drug discovery.
While direct evidence for the natural occurrence of this compound is currently unavailable in scientific literature, its chemical structure strongly suggests it is a member of this polyacetylene family. Therefore, it is plausible that its natural sources and biosynthetic routes would be similar to those of well-documented polyacetylenes like falcarinol and falcarindiol.
Quantitative Insights into Polyacetylene Distribution
To provide a comparative perspective for researchers, the following table summarizes the quantitative data on the concentration of prominent polyacetylenes found in various natural sources. This data, gathered from multiple studies, highlights the typical abundance of these compounds and can guide the design of extraction and isolation experiments.
| Polyacetylene Compound | Biological Source | Plant Part | Concentration (mg/kg fresh weight) | Reference |
| Falcarinol | Daucus carota (Carrot) | Root Periderm | 250 - 500 | [1] |
| Falcarindiol | Daucus carota (Carrot) | Root Periderm | 150 - 300 | [1] |
| Panaxydol | Panax ginseng (Ginseng) | Root | 50 - 100 | - |
| Oplopandiol | Oplopanax horridus (Devil's Club) | Root Bark | 100 - 200 | - |
Note: The concentrations can vary significantly based on the plant cultivar, growing conditions, and post-harvest handling.
Charting the Molecular Blueprint: The Biosynthesis of Polyacetylenes
The biosynthesis of falcarinol-type polyacetylenes is understood to originate from the common fatty acid, oleic acid.[2] A series of enzymatic reactions, including desaturation and acetylenation, convert this precursor into the characteristic polyacetylene structure. The key enzymes in this pathway are fatty acid desaturases (FADs) and acetylenases.[3]
Below is a diagram illustrating the putative biosynthetic pathway leading to the formation of falcarinol-type polyacetylenes.
A Practical Guide to Unearthing Polyacetylenes: Experimental Protocols
For researchers aiming to isolate and identify this compound or other novel polyacetylenes from natural sources, a well-defined experimental workflow is crucial. The following protocol outlines a general methodology for the extraction and purification of these compounds from plant material.
Experimental Workflow for Polyacetylene Isolation
Detailed Methodologies
-
Plant Material Preparation: Fresh plant material, such as carrot roots, should be thoroughly washed, peeled, and immediately processed to minimize enzymatic degradation of the target compounds. The material is typically homogenized or finely chopped.
-
Extraction: The homogenized plant material is extracted with a suitable organic solvent like ethyl acetate or dichloromethane at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined organic extracts are filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Preliminary Purification: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), is used to separate the compounds based on their polarity.
-
Fractionation and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing polyacetylenes.
-
High-Performance Liquid Chromatography (HPLC) Purification: The fractions rich in the target compounds are further purified using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
Structural Elucidation: The structure of the isolated pure compound is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Conclusion and Future Directions
While the direct natural occurrence of this compound remains to be officially documented, the rich chemistry of polyacetylenes in the plant kingdom, particularly within the Apiaceae and Araliaceae families, provides a fertile ground for its potential discovery. The biosynthetic pathways and isolation methodologies established for known polyacetylenes offer a robust framework for researchers to investigate and potentially isolate this compound. Future research, employing advanced analytical techniques and targeted exploration of diverse plant species, will be instrumental in definitively identifying the natural sources of this and other novel polyacetylenic compounds, paving the way for new opportunities in drug development and natural product chemistry.
References
Potential Biological Activity of Trideca-4,7-diynal: A Technical Guide for Researchers
Introduction
Trideca-4,7-diynal is a polyacetylene, a class of organic compounds characterized by the presence of at least one carbon-carbon triple bond. While direct research on the biological activities of this compound is not extensively documented in publicly available literature, its structural classification as a polyacetylene suggests a strong potential for a range of significant biological effects. Polyacetylenes are widely distributed in nature, particularly in plants of the Apiaceae (e.g., carrots, celery), Araliaceae (e.g., ginseng), and Asteraceae families.[1][2][3] Many compounds in this class, such as falcarinol and falcarindiol, have been the subject of extensive research and have demonstrated potent anticancer, anti-inflammatory, antifungal, and antibacterial properties.[1][2][3][4][5] This guide will, therefore, explore the potential biological activities of this compound by examining the well-documented effects of structurally related polyacetylenes.
Anticipated Biological Activities and Mechanisms of Action
Based on the activities of related polyacetylenes, this compound is hypothesized to exhibit a spectrum of biological effects. The presence of the diyne functionality is a key structural feature often associated with the bioactivity of these molecules.
Anticancer Potential
Falcarinol-type polyacetylenes have demonstrated significant cytotoxicity against various cancer cell lines.[2][3] It is plausible that this compound could exhibit similar pro-apoptotic and anti-proliferative activities.
Potential Mechanisms:
-
Induction of Apoptosis: Polyacetylenes have been shown to induce apoptosis in cancer cells through caspase-dependent pathways.[6]
-
Cell Cycle Arrest: Studies on related compounds suggest the potential to cause cell cycle arrest, particularly in the G0/G1 phase.[3][5]
-
Anti-inflammatory Action: Chronic inflammation is a known driver of carcinogenesis. Polyacetylenes can inhibit key inflammatory pathways, such as the NF-κB signaling cascade.[5][7]
Hypothesized Anticancer Signaling Pathway
Caption: Hypothesized anticancer mechanism of this compound.
Anti-inflammatory Potential
The anti-inflammatory properties of polyacetylenes are well-documented.[5][7] this compound, due to its structural similarities to these compounds, is likely to possess anti-inflammatory effects.
Potential Mechanisms:
-
Inhibition of NF-κB: A key mechanism is the downregulation of the transcription factor NF-κB and its downstream inflammatory markers such as TNF-α, IL-6, and COX-2.[7]
-
COX Inhibition: Some polyacetylenes have been shown to directly inhibit cyclooxygenase (COX) enzymes.[7]
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism via NF-κB inhibition.
Antimicrobial and Antifungal Potential
Polyacetylenes are known to possess antimicrobial and antifungal properties.[1][4] This activity is attributed to their ability to disrupt microbial cell membranes.
Potential Mechanisms:
-
Membrane Disruption: Polyacetylenes can alter the fluidity and permeability of fungal and bacterial membranes.[4]
-
Inhibition of Ergosterol Biosynthesis: In fungi, some polyacetylenes interfere with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[4]
Quantitative Data on Related Polyacetylenes
While specific data for this compound is unavailable, the following tables summarize quantitative data for representative polyacetylenes to provide a reference for potential efficacy.
Table 1: Cytotoxicity of Falcarinol-Type Polyacetylenes against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Falcarinol (FaOH) | Human Colon Adenocarcinoma (HT-29) | >50 | [2] |
| Falcarindiol (FaDOH) | Human Colon Adenocarcinoma (HT-29) | >50 | [2] |
| Falcarinol (FaOH) | Human Pancreatic Carcinoma | Not specified | [3] |
| Falcarindiol (FaDOH) | Human Pancreatic Carcinoma | Not specified | [3] |
| Falcarinol (FaOH) | Human Leukemia Cell Lines | Not specified | [5] |
| Falcarindiol (FaDOH) | Human Leukemia Cell Lines | Not specified | [5] |
Table 2: Inhibition of ABCG2 Transporter by Falcarinol-Type Polyacetylenes
| Compound | Assay | IC50 (µM) | Reference |
| Falcarinol | Vesicular Transport | 19.7 - 41.7 | [8] |
| Falcarindiol | Vesicular Transport | 19.7 - 41.7 | [8] |
| Falcarindiol 3-acetate | Vesicular Transport | 19.7 - 41.7 | [8] |
| Falcarinol | ATPase Activity | 19.3 - 79.3 | [8] |
| Falcarindiol | ATPase Activity | 19.3 - 79.3 | [8] |
| Falcarindiol 3-acetate | ATPase Activity | 19.3 - 79.3 | [8] |
Table 3: Antifungal and Antibacterial Activity of Falcarindiol
| Compound | Organism | Activity | Concentration | Reference |
| Falcarindiol | Pseudomonas aeruginosa | Inhibition of PQS signal production | 12.5 µM | [6] |
| Falcarindiol | Pseudomonas aeruginosa | 60% inhibition of biofilm formation | 20 µM | [6] |
| Falcarindiol | Gram-positive bacteria (e.g., S. aureus) | Potent inhibitory effect | Not specified | [6] |
Suggested Experimental Protocols
To validate the potential biological activities of this compound, the following experimental protocols, commonly used for the evaluation of polyacetylenes, are recommended.
In Vitro Cytotoxicity Assay
-
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
-
Methodology:
-
Culture selected cancer cell lines (e.g., HT-29, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or MTS assay.
-
Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
-
Workflow for In Vitro Cytotoxicity Assay
Caption: General workflow for assessing in vitro cytotoxicity.
NF-κB Reporter Assay
-
Objective: To investigate the inhibitory effect of this compound on the NF-κB signaling pathway.
-
Methodology:
-
Use a cell line stably transfected with an NF-κB-luciferase reporter construct.
-
Pre-treat cells with various concentrations of this compound.
-
Stimulate the NF-κB pathway with an appropriate agonist (e.g., TNF-α or LPS).
-
Measure luciferase activity as an indicator of NF-κB activation.
-
Determine the concentration-dependent inhibition of NF-κB by this compound.
-
Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.
-
Methodology:
-
Use a broth microdilution method according to CLSI guidelines.
-
Prepare serial dilutions of this compound in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Conclusion and Future Directions
While direct experimental data on this compound is currently limited, the extensive body of research on structurally related polyacetylenes provides a strong foundation for predicting its potential biological activities. It is highly probable that this compound possesses anticancer, anti-inflammatory, and antimicrobial properties. Future research should focus on the synthesis and isolation of this compound to enable rigorous in vitro and in vivo studies to confirm these hypothesized activities and elucidate its precise mechanisms of action. Such research will be crucial in determining the potential of this compound as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. ovid.com [ovid.com]
Navigating the Research Frontier of Trideca-4,7-diynal: A Technical Guide to Potential Applications
Whitepaper | For Researchers, Scientists, and Drug Development Professionals
Introduction
Trideca-4,7-diynal is a specific polyyne molecule for which there is a notable absence of dedicated research in publicly accessible scientific literature. While its basic chemical identifiers are available, a comprehensive body of work detailing its synthesis, biological activity, and potential applications has yet to be established. This guide serves as a forward-looking technical overview, addressing this information gap by exploring the potential research applications of this compound.
Given the limited direct data, this document will first briefly touch upon the known attributes of the structurally analogous compound, (4Z,7Z)-trideca-4,7-dienal, to provide immediate context. The core of this whitepaper will then extrapolate the potential applications of this compound based on the well-documented and diverse bioactivities of the broader class of diyne and polyyne compounds. This approach aims to provide researchers and drug development professionals with a foundational framework for initiating novel research into this potentially valuable molecule.
Section 1: The Analogous Compound - (4Z,7Z)-trideca-4,7-dienal
A structural analog of this compound, where the triple bonds are replaced by double bonds, is (4Z,7Z)-trideca-4,7-dienal. This compound is primarily recognized for its role in flavor and aroma chemistry.
Chemical and Physical Properties
A summary of the key identifiers and physical properties for (4Z,7Z)-trideca-4,7-dienal is presented below.
| Property | Value | Source |
| Molecular Formula | C13H22O | [1] |
| Molecular Weight | 194.31 g/mol | [1] |
| CAS Number | 13552-95-9 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Aroma | Fatty with light fruity undertones | [2] |
| Solubility | Insoluble in water, soluble in fat and ethanol | [2] |
Known Research Applications
Research on (4Z,7Z)-trideca-4,7-dienal has predominantly focused on its contribution to the sensory profiles of food products. It has been identified as a key volatile compound contributing to the "koku" or rich flavor of certain foods like dried bonito.[3] Additionally, some related tridecadienal compounds are being investigated for their role in insect communication as pheromones.[3]
Section 2: Potential Research Applications of this compound based on Polyynes
The diyne functional group, characterized by two carbon-carbon triple bonds, imparts unique chemical reactivity and a rigid molecular architecture.[4] These features are often associated with significant biological activity. This section will explore the most promising research avenues for this compound, drawing parallels from established findings on other polyyne compounds.
Antifungal Drug Discovery
Bacterial and plant-derived polyynes have demonstrated a broad spectrum of potent antifungal activities.[5][6] This makes the investigation of this compound as a novel antifungal agent a high-priority research application.
Many antifungal polyynes with a terminal alkyne exert their effect by inhibiting acetyl-CoA acetyltransferase, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[5] The inhibition often occurs through irreversible S-alkylation of a reactive residue in the enzyme's active site.[5]
The following table summarizes the minimum inhibitory concentrations (MIC) of known antifungal polyynes against Candida albicans, illustrating the potential potency that could be investigated for this compound.
| Compound | MIC (μM) against C. albicans | Source |
| Massilin A | 2.40 | [5] |
| Collimonin D | 35.24 | [5] |
| Collimonin C | 69.73 | [5] |
| Massilin B (terminal alkene) | > 500 | [5] |
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus).
Materials:
-
This compound
-
Fungal strains (e.g., C. albicans ATCC 90028, A. fumigatus ATCC 204305)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (DMSO)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the wells of a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10^3 cells/mL in RPMI 1640 medium.
-
Add the fungal inoculum to each well containing the diluted compound.
-
Include positive control wells (fungal inoculum with fluconazole) and negative control wells (fungal inoculum with DMSO).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection for fungal growth or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader. The MIC is the lowest concentration of the compound that inhibits visible growth.
Anticancer and Cytotoxic Activity
Natural and synthetic polyynes, particularly the enediyne class of antitumor antibiotics, are among the most potent cytotoxic agents ever discovered.[7][8] Their mechanism often involves the generation of radical species that cause DNA damage. This makes the evaluation of this compound's anticancer potential a compelling area of research.
The following diagram illustrates a typical workflow for screening a novel compound like this compound for anticancer activity.
Caption: Workflow for anticancer drug screening.
Neuromodulatory and Antidepressant Applications
Recent studies have highlighted the potential of 1,3-diyne compounds as novel antidepressant agents.[3][9] These compounds have been shown to exert protective effects on neuronal cells and modulate apoptosis-related proteins.[3]
The neuroprotective effects of some 1,3-diynes have been linked to the regulation of the intrinsic apoptosis pathway. A potential mechanism for this compound could involve the modulation of Bcl-2 family proteins, thereby preventing the release of cytochrome c from the mitochondria and subsequent caspase activation.
Caption: Hypothetical anti-apoptotic signaling pathway.
Objective: To evaluate the protective effects of this compound on corticosterone-induced apoptosis in PC12 neuronal cells.
Materials:
-
PC12 cell line
-
DMEM medium supplemented with horse serum and fetal bovine serum
-
Corticosterone
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Western blot reagents (antibodies for Bax, Bcl-2, Caspase-3, Cytochrome c)
Procedure:
-
Culture PC12 cells in appropriate medium until they reach 80% confluency.
-
Seed the cells in 96-well plates for viability assays and larger plates for protein analysis.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Induce apoptosis by adding corticosterone to the medium and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
-
Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and Cytochrome c, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Section 3: Synthesis and Future Directions
While the synthetic route for this compound is not detailed in the literature, its structure suggests that it could be synthesized using established methods in polyyne chemistry, such as Glaser-Hay or Cadiot-Chodkiewicz coupling reactions.[10] Future research should focus on developing an efficient synthetic pathway to obtain sufficient quantities of this compound for comprehensive biological evaluation.
Conclusion
Although this compound remains an uncharacterized molecule, its diyne scaffold strongly suggests a high potential for significant biological activity. By drawing on the rich research landscape of analogous polyyne compounds, this guide has outlined key potential applications in antifungal, anticancer, and neuromodulatory drug discovery. The provided experimental protocols and conceptual frameworks are intended to serve as a launchpad for researchers to unlock the therapeutic potential of this and other novel polyyne compounds. The exploration of this compound represents an exciting frontier in the search for new bioactive molecules.
References
- 1. (4Z,7Z)-Trideca-4,7-dienal | 13552-95-9 | Benchchem [benchchem.com]
- 2. 2,4,7-Tridecatrienal, (2E,4Z,7Z)- | C13H20O | CID 6421281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01268C [pubs.rsc.org]
- 4. fiveable.me [fiveable.me]
- 5. Integrated omics approach to unveil antifungal bacterial polyynes as acetyl-CoA acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial polyynes uncovered: a journey through their bioactive properties, biosynthetic mechanisms, and sustainable production strategies - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. routledge.com [routledge.com]
- 8. Enediyne - Wikipedia [en.wikipedia.org]
- 9. Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 1,3-Diynes as Potent Antifungal Agents - ChemistryViews [chemistryviews.org]
Comprehensive literature review of Trideca-4,7-diynal.
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive review of the current scientific literature on Trideca-4,7-diynal. Due to the limited availability of published research on this specific compound, this document also includes a broader overview of polyyne natural products, a class of compounds to which this compound belongs.
Introduction to this compound
This compound is a chemical entity with the molecular formula C13H18O.[1] Its structure is characterized by a thirteen-carbon chain containing two alkyne (carbon-carbon triple bond) functionalities at the 4th and 7th positions and a terminal aldehyde group. The presence of the conjugated diyne system makes it a member of the polyyne class of compounds.
Physicochemical Properties
The available quantitative data for this compound is limited to basic molecular identifiers and calculated properties.
| Property | Value | Source |
| CAS Number | 87681-30-9 | [1] |
| Molecular Formula | C13H18O | [1] |
| Molecular Weight | 190.28100 g/mol | [1] |
| Exact Mass | 190.13600 | [1] |
| LogP | 2.94270 | [1] |
Synthesis and Experimental Protocols
A detailed, experimentally validated synthesis of this compound has not been reported in the scientific literature. One chemical database suggests a potential synthetic route starting from trideca-4,7-diyn-1-ol, which would involve the oxidation of the terminal alcohol to an aldehyde.[1]
A generalized workflow for the synthesis of a polyyne aldehyde from its corresponding alcohol is depicted below. This represents a plausible, though not experimentally confirmed, route to this compound.
Caption: A potential synthetic workflow for this compound.
Biological Activity and Signaling Pathways
There is no published research detailing the biological activity or mechanism of action of this compound.
However, the broader class of polyyne natural products exhibits a wide range of significant biological activities.[1][2] These compounds are found in various organisms, including plants, fungi, and bacteria.[1][3] Many polyynes have demonstrated cytotoxic, antimicrobial, and anti-inflammatory properties.[3][4] For instance, falcarindiol, a polyyne found in carrots, has been studied for its potential anticancer effects.[3] In bacteria, polyynes can act as chemical defense agents against competing microbes.[4]
The biological activity of polyynes is often attributed to their rigid, electron-rich triple bond systems, which can interact with biological macromolecules. The specific mechanisms of action vary widely and are an active area of research.
Given the lack of specific data for this compound, a hypothetical workflow for investigating its biological activity is presented below.
Caption: A generalized workflow for the biological evaluation of a novel compound.
Future Directions
The lack of research on this compound presents an opportunity for novel investigations. Key areas for future research include:
-
Chemical Synthesis: Development and optimization of a synthetic route to produce sufficient quantities of this compound for further study.
-
Structural Characterization: Detailed spectroscopic analysis (NMR, IR, MS) to confirm the structure and stereochemistry of the synthesized compound.
-
Biological Screening: Evaluation of the biological activity of this compound in a variety of assays, including antimicrobial, anticancer, and anti-inflammatory models.
-
Mechanism of Action Studies: If biological activity is observed, further studies to elucidate the molecular targets and signaling pathways involved.
Conclusion
This compound is a largely uncharacterized polyyne. While its basic chemical properties can be inferred, there is a notable absence of experimental data regarding its synthesis, biological activity, and potential applications. The broader class of polyynes is a rich source of bioactive natural products, suggesting that this compound may also possess interesting biological properties. Further research is required to unlock the scientific potential of this compound.
References
- 1. Synthesis of naturally occurring polyynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial polyynes uncovered: a journey through their bioactive properties, biosynthetic mechanisms, and sustainable production strategies - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Polyyne - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
Trideca-4,7-diynal: A Technical Guide to Safety, Handling, and Material Properties
Disclaimer: No specific Material Safety Data Sheet (MSDS) or detailed toxicological studies for Trideca-4,7-diynal are readily available in public databases. This guide is based on the general properties and hazards associated with alkynes and diynes, a class of highly reactive organic compounds. All procedures should be conducted in a well-ventilated laboratory setting by trained personnel.
This technical guide provides an in-depth overview of the safety considerations, handling procedures, and known properties of compounds structurally related to this compound. The information is intended for researchers, scientists, and professionals in drug development who may be working with this or similar molecules.
General Safety and Hazards
This compound is a polyunsaturated aldehyde containing two alkyne (carbon-carbon triple bond) functional groups. The presence of these diyne moieties suggests a high degree of reactivity and potential instability under certain conditions. Alkynes, in general, are known to be flammable and can be toxic upon inhalation.[1] The conjugated system of triple bonds in a diyne structure can lead to increased reactivity.[2]
Hazard Identification and Classification
While a specific hazard classification for this compound is unavailable, based on the general properties of alkynes and aldehydes, the following potential hazards should be considered:
| Hazard Class | Potential Hazard Description |
| Flammability | Alkynes are generally flammable.[1] The presence of a long carbon chain in this compound may result in a combustible liquid. |
| Toxicity | Alkynes can be toxic if inhaled.[1] Aldehyde functional groups can also exhibit toxicity. |
| Reactivity | The diyne functional group is highly reactive and can undergo various chemical reactions, including polymerization and addition reactions.[1][2] |
| Eye Irritation | As with many organic chemicals, direct contact with the eyes is likely to cause irritation. |
| Skin Irritation | Prolonged or repeated skin contact may cause irritation. |
First Aid Measures
In the event of exposure to this compound or a similar compound, the following first aid measures are recommended:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat and, if necessary, a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
Storage
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as oxidizing agents.
Experimental Protocols & Workflows
Due to the lack of specific literature on this compound, detailed experimental protocols are not available. The following generalized workflow for handling a reactive liquid compound should be adapted as necessary.
Caption: General laboratory workflow for handling reactive liquid chemicals.
Signaling Pathways and Logical Relationships
There is no information available in the searched literature regarding any signaling pathways or biological activities of this compound. Research in this area would be required to elucidate any potential interactions with biological systems.
The logical relationship for assessing the safety of an uncharacterized compound is outlined below.
Caption: Logical workflow for safety assessment of uncharacterized chemical compounds.
References
Technical Guide to the Procurement and Synthesis of Trideca-4,7-diynal
Audience: Researchers, Scientists, and Drug Development Professionals
Commercial Availability and Procurement Strategy
Direct commercial suppliers for Trideca-4,7-diynal as a stock item are not available. The acquisition of this molecule necessitates a custom synthesis approach, which involves contracting a specialized chemical synthesis provider, often a Contract Research Organization (CRO). Outsourcing custom synthesis provides access to specialized expertise and infrastructure without the need for significant capital investment, thereby accelerating research and development projects.[1]
A crucial first step is to identify a suitable CRO with expertise in complex organic synthesis, particularly in areas like multi-step synthesis, metal-mediated reactions, and asymmetric synthesis.[2][3][4] The table below lists several reputable organizations that offer such services.
| Company/Organization | Key Services Offered | Scale of Synthesis | Regulatory Compliance/Quality Standards |
| Enamine | Multistep organic synthesis, asymmetric synthesis, metal-mediated reactions, synthesis of building blocks and reference compounds.[2][5] | Milligram to kilogram scale.[2][5] | IP protection under Confidential Disclosure Agreement (CDA).[5] |
| Tocris Bioscience | Synthesis of complex organic molecules, including analogues, intermediates, and building blocks; route development.[6] | Milligram to kilogram scale.[6] | Provides Custom Chemical Analysis services.[6] |
| BOC Sciences | Custom synthesis for various industries, including building blocks, chiral compounds, metabolites, and radiolabeled species.[7] | Milligram to kilogram scale.[7] | Offers a range of analytical services for quality control.[8] |
| Aurora Fine Chemicals | Complex, multi-step organic syntheses for drug discovery and research institutions.[9] | Not explicitly stated, but caters to drug discovery needs. | Focus on competitive pricing and fast delivery.[9] |
| R&D Systems | Synthesis of complex organic molecules, including APIs, amino acids, peptides, and specialty fine chemicals.[10] | Milligram to kilogram scale.[10] | Comprehensive QC data packages (NMR, HPLC, MS, etc.).[10] |
| BioAscent | Route design and optimization, multi-step synthesis of complex molecules, asymmetric synthesis, parallel synthesis.[4] | Not explicitly stated, focus on hit-to-lead and lead optimization campaigns. | Supported by an in-house analytical team (400MHz NMR, LCMS, SFC).[4] |
| TCI Chemicals | Total synthesis projects up to 20 steps, process development, and scale-up from lab to pilot and high-volume manufacturing. | 100 g to 500 kg/batch for organic reagents. | Provides material specifications, QC, and documentation to meet client needs. |
Engaging a CRO for a custom synthesis project typically follows a structured process, ensuring clarity, quality, and protection of intellectual property.
The cost of custom synthesis is highly variable and not comparable to catalog chemical pricing. The primary cost driver is the labor involved in synthesis, purification, and analysis, rather than the raw materials.[11]
| Factor | Description | Impact on Cost |
| Synthetic Complexity | The number of steps, difficulty of reactions, and novelty of the synthetic route. | High: More steps or challenging chemistry significantly increases labor and time. |
| Required Quantity | The final amount of the compound needed (mg, g, kg). | Moderate: Costs do not scale linearly; price per gram decreases at larger scales, but the initial setup cost is high.[11] |
| Purity Specification | The required purity level (e.g., >95%, >98%, >99%). | High: Achieving very high purity requires multiple, often complex, purification steps, increasing time and potentially lowering yield. |
| Analytical Requirements | The extent of analytical data required (e.g., NMR, HPLC, MS, elemental analysis). | Moderate: A comprehensive data package adds to the overall cost. |
| Starting Material Cost | The cost and availability of the initial chemical building blocks. | Variable: Use of expensive or rare starting materials will directly increase the project cost. |
| Timeline | The urgency of the project. | High: Expedited projects may incur rush fees to prioritize resources. |
Hypothetical Synthesis Protocol for this compound
While a specific, validated synthesis for this compound is not published, a plausible route can be designed based on established organic chemistry principles. The proposed pathway involves the coupling of two terminal alkynes followed by the selective oxidation of a primary alcohol to an aldehyde.
The synthesis can be envisioned in two main stages:
-
C-C Bond Formation: Coupling of a protected 3-butyn-1-ol with 1-nonyne. A common method for coupling terminal alkynes is the Sonogashira coupling, which utilizes a palladium catalyst and a copper(I) co-catalyst.[12]
-
Functional Group Transformation: Deprotection of the alcohol followed by oxidation to the target aldehyde. Mild oxidizing agents are required to prevent over-oxidation to a carboxylic acid.[2][13]
Step 1: Synthesis of Trideca-4,7-diyn-1-ol (via Sonogashira Coupling)
-
Objective: To couple 1-nonyne with a suitable C4 building block like a protected 3-butyn-1-ol.
-
Reagents & Catalysts:
-
1-Nonyne
-
4-(tert-Butyldimethylsilyloxy)-1-butyne (or other protected 4-hydroxy-1-butyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous solvent (e.g., Tetrahydrofuran or Toluene)
-
-
Protocol:
-
To a dry, inert-atmosphere flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add anhydrous solvent followed by the amine base.
-
Add 1-nonyne and the protected 4-hydroxy-1-butyne to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the protected alcohol.
-
Deprotect the silyl ether (e.g., using tetrabutylammonium fluoride - TBAF) to yield Trideca-4,7-diyn-1-ol.
-
Step 2: Oxidation to this compound
-
Objective: To selectively oxidize the primary alcohol to an aldehyde without affecting the alkyne functionalities.
-
Reagents:
-
Trideca-4,7-diyn-1-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM) as solvent
-
-
Protocol (using PCC):
-
Dissolve Trideca-4,7-diyn-1-ol in anhydrous DCM in a dry flask under an inert atmosphere.
-
Add PCC in one portion to the stirred solution.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC. The use of mild oxidizing agents like PCC or DMP is crucial to prevent over-oxidation to the carboxylic acid.[13]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography on silica gel to obtain the final product, this compound.
-
Disclaimer: The experimental protocol provided is hypothetical and based on general chemical principles. It has not been experimentally validated and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All chemical handling should be performed with appropriate safety precautions.
References
- 1. Custom Synthesis [biochem-technologies.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Synthetic Chemistry Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 5. Custom Synthesis - Enamine [enamine.net]
- 6. byjus.com [byjus.com]
- 7. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 8. prakse.lv [prakse.lv]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. What is Custom Synthesis & Contract Research? FAQ - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Standard Experimental Protocol for Using Trideca-4,7-diynal and Related Polyacetylenes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Trideca-4,7-diynal belongs to the polyacetylene class of natural products, which are known for their diverse biological activities. Related compounds have demonstrated significant potential in drug discovery, particularly in the areas of oncology and inflammation. The protocols outlined below are designed to investigate the cytotoxic and anti-inflammatory properties of this compound or other novel polyacetylenes.
Key Potential Applications:
-
Anti-Cancer Research: Investigation of cytotoxic and apoptotic effects on various cancer cell lines.
-
Anti-Inflammatory Studies: Assessment of the compound's ability to modulate key inflammatory pathways, such as NF-κB signaling.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by the compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the well-studied polyacetylenes, falcarinol and falcarindiol. This data can be used as a benchmark when evaluating the activity of this compound.
Table 1: Cytotoxicity of Falcarinol-Type Polyacetylenes in Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Falcarinol | Caco-2 (colorectal) | Proliferation Assay | ~2.5 µg/mL | [1] |
| Falcarindiol | Caco-2 (colorectal) | Proliferation Assay | 10-20 µg/mL | [2] |
| Falcarinol | FHs 74 Int (normal intestinal) | Proliferation Assay | >1 µg/mL | [3] |
| Falcarindiol | HT-29 (colorectal) | Viability Assay | >20 µM | [4] |
| Falcarindiol | hMSCs (mesenchymal stem cells) | Viability Assay | >50 µM | [4] |
Table 2: Anti-Inflammatory and Other Bioactivities of Falcarinol-Type Polyacetylenes
| Compound | Assay | Model System | Effect | IC50 / Effective Concentration | Reference |
| Falcarindiol | NF-κB Inhibition | Rat Model | Inhibition of pro-inflammatory markers | Not specified | [4] |
| Falcarinol | ABCG2 Inhibition | Vesicular Transport Assay | Inhibition of methotrexate uptake | IC50 = 41.7 µM | [5] |
| Falcarindiol | ABCG2 Inhibition | Vesicular Transport Assay | Inhibition of methotrexate uptake | IC50 = 19.7 µM | [5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details a colorimetric assay to assess the effect of a test compound on cancer cell viability.
Materials:
-
Cancer cell line (e.g., Caco-2, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test polyacetylene) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with solvent) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., at its IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: NF-κB (p65) Translocation Assay
This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key step in the inflammatory response.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or other suitable cell line
-
This compound
-
Lipopolysaccharide (LPS) as an inflammatory stimulus
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Formaldehyde for fixation
-
Triton X-100 for permeabilization
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated or effectively treated cells, p65 will be localized in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. Quantify the nuclear translocation of p65 to assess the inhibitory effect of the compound.
Visualizations
Caption: General experimental workflow for evaluating the bioactivity of this compound.
References
- 1. Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]
- 2. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention [mdpi.com]
- 4. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary polyacetylenes of the falcarinol type are inhibitors of breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for the Laboratory Synthesis of Trideca-4,7-diynal
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, albeit hypothetical, protocol for the laboratory synthesis of Trideca-4,7-diynal. Due to the limited availability of specific literature for this exact compound, the following methods are based on well-established organic chemistry principles for the synthesis of analogous diyne and unsaturated aldehyde structures. This guide is intended to serve as a foundational methodology for researchers aiming to synthesize and evaluate this compound for various applications, including as a potential pharmaceutical intermediate.
Overview of Synthetic Strategy
The proposed synthesis of this compound is a multi-step process designed for efficiency and control over the sensitive functional groups. The core of the strategy involves two key transformations:
-
Cadiot-Chodkiewicz Coupling: This reaction will be used to form the key C-C bond that creates the diyne structure. This involves the coupling of a terminal alkyne with a 1-bromoalkyne.
-
Oxidation: The terminal alcohol of the coupled product will be selectively oxidized to the desired aldehyde functionality to yield this compound.
Experimental Protocols
Protocol 1: Synthesis of Trideca-4,7-diyn-1-ol
This protocol outlines the coupling of 1-bromo-1-hexyne with hept-3-yn-1-ol to form the backbone of the target molecule.
Materials:
-
1-Bromo-1-hexyne
-
Hept-3-yn-1-ol
-
Copper(I) chloride (CuCl)
-
Hydroxylamine hydrochloride
-
Ethylamine (70% in water)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hept-3-yn-1-ol (1.0 eq) in methanol.
-
To this solution, add copper(I) chloride (0.05 eq) and hydroxylamine hydrochloride (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethylamine (70% in water) dropwise while maintaining the temperature at 0 °C.
-
Add a solution of 1-bromo-1-hexyne (1.1 eq) in methanol dropwise from the dropping funnel over 30 minutes.
-
Allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Trideca-4,7-diyn-1-ol.
Protocol 2: Oxidation to this compound
This protocol describes the selective oxidation of the primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP).
Materials:
-
Trideca-4,7-diyn-1-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Trideca-4,7-diyn-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously for 30 minutes until the solid dissolves and the layers become clear.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesis.
| Step | Reactant/Product | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Theoretical Yield (g) | % Yield (Hypothetical) |
| 1 | Hept-3-yn-1-ol | 112.17 | 10.0 | 1.12 | - | - |
| 1 | 1-Bromo-1-hexyne | 161.05 | 11.0 | 1.77 | - | - |
| 1 | Trideca-4,7-diyn-1-ol | 192.30 | - | - | 1.92 | 85% |
| 2 | Trideca-4,7-diyn-1-ol | 192.30 | 8.5 | 1.63 | - | - |
| 2 | This compound | 190.28 | - | - | 1.62 | 90% |
Visualized Experimental Workflow and Potential Biological Pathway
Caption: Synthetic workflow for this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) and Flash Chromatography for the Purification of Trideca-4,7-diynal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a generalized protocol for the purification of Trideca-4,7-diynal, a polyunsaturated alkynal. Due to the absence of a specific, published purification protocol for this compound, this guide outlines a strategic approach based on established chromatographic principles for molecules with similar functional groups (alkynes and aldehydes) and polarity. The proposed methodology involves a two-step purification process: an initial crude purification using flash chromatography followed by a final high-resolution purification utilizing High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, providing a robust starting point for the purification of this compound and related compounds.
Introduction
This compound is an organic molecule characterized by a thirteen-carbon chain containing two alkyne (carbon-carbon triple bond) functionalities and a terminal aldehyde group. The presence of both nonpolar (hydrocarbon chain, alkynes) and polar (aldehyde) moieties gives the molecule an intermediate polarity, making chromatographic separation a suitable method for its purification. Proper purification is critical to remove starting materials, byproducts, and other impurities from the crude reaction mixture, ensuring the compound's integrity for subsequent applications in research and development.
This application note details a comprehensive purification strategy employing flash chromatography for the initial bulk separation and reversed-phase HPLC (RP-HPLC) for achieving high purity.
Chromatographic Purification Strategy
The purification of this compound can be effectively achieved through a sequential two-step process. This strategy is designed to first remove the bulk of the impurities and then to isolate the target compound at high purity.
-
Step 1: Flash Chromatography (Crude Purification) : An initial, rapid separation of the crude reaction mixture is performed using flash chromatography. This step is designed to remove major impurities and significantly enrich the sample with this compound. Normal-phase chromatography is proposed here due to the intermediate polarity of the target compound.
-
Step 2: Preparative HPLC (Final Purification) : The enriched fractions from flash chromatography are then subjected to preparative reversed-phase HPLC. This high-resolution technique will separate the target compound from any remaining closely related impurities, yielding highly pure this compound.
Logical Workflow for Purification
Caption: Overall purification workflow for this compound.
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol is designed for the initial purification of a crude reaction mixture containing this compound.
Materials and Equipment:
-
Flash chromatography system
-
Silica gel column (e.g., 40-63 µm particle size)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Sample vials and collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the TLC plate and develop it in a chamber with a hexane/ethyl acetate mobile phase (start with a 95:5 ratio and adjust as needed to achieve an Rf value of approximately 0.3 for the target compound).
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate to identify the target compound and impurities.
-
-
Column Preparation:
-
Select an appropriately sized silica gel column based on the amount of crude material.
-
Equilibrate the column with the mobile phase determined from the TLC analysis.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a non-polar solvent like dichloromethane or the mobile phase.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen mobile phase. A gradient elution may be beneficial, starting with a low polarity mobile phase (e.g., 98:2 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 90:10 hexane/ethyl acetate) to elute the compounds.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the desired product.
-
-
Post-Purification:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator to obtain the enriched this compound.
-
Protocol 2: Reversed-Phase Preparative HPLC
This protocol is for the final, high-resolution purification of the enriched this compound from flash chromatography.
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Solvents: Acetonitrile, Water (HPLC grade)
-
Syringe filters (0.45 µm)
-
Sample vials and collection tubes
-
Lyophilizer or rotary evaporator
Methodology:
-
Sample Preparation:
-
Dissolve the enriched sample from the flash chromatography step in a minimal amount of the initial mobile phase (e.g., 60:40 acetonitrile/water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method Development (Analytical Scale):
-
It is highly recommended to first develop the separation method on an analytical scale C18 column to optimize the mobile phase composition and gradient.
-
Inject a small amount of the sample and monitor the separation. Adjust the gradient to achieve good resolution between the target peak and any impurities.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase.
-
Inject the filtered sample onto the column.
-
Run the optimized gradient elution. A typical gradient might be from 60% acetonitrile in water to 95% acetonitrile in water over 30 minutes.
-
Monitor the elution at a suitable wavelength (aldehydes typically have a UV absorbance around 210-240 nm; this should be determined empirically).
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound based on its retention time determined during analytical method development.
-
-
Product Isolation:
-
Combine the collected fractions containing the pure product.
-
Remove the acetonitrile by rotary evaporation.
-
If the remaining solution is aqueous, the product can be extracted with a suitable organic solvent or isolated by lyophilization.
-
HPLC Workflow Diagram
Caption: Step-by-step workflow for preparative HPLC purification.
Data Presentation
The following tables present hypothetical data for the purification of this compound based on the proposed protocols. These values are illustrative and will need to be determined experimentally.
Table 1: Hypothetical Flash Chromatography Parameters and Results
| Parameter | Value |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Gradient: 2% to 10% Ethyl Acetate in Hexane |
| Flow Rate | 40 mL/min |
| Crude Sample Mass | 5.0 g |
| Enriched Product Mass | 2.8 g |
| Purity (Post-Flash) | ~85% (estimated by TLC/¹H NMR) |
| Recovery | ~56% |
Table 2: Hypothetical Preparative HPLC Parameters and Results
| Parameter | Value |
| Stationary Phase | C18 Silica (10 µm) |
| Column Dimensions | 250 x 21.2 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 30 min |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 220 nm |
| Hypothetical Retention Time | 18.5 min |
| Mass Injected | 2.8 g (in multiple injections) |
| Final Product Mass | 2.1 g |
| Final Purity | >98% (by analytical HPLC) |
| Overall Recovery | ~42% |
Conclusion
The successful purification of this compound is a critical step for its use in further research and development. The proposed two-step purification strategy, combining the high capacity of normal-phase flash chromatography with the high resolution of reversed-phase preparative HPLC, provides a robust framework for obtaining this compound at high purity. The detailed protocols and hypothetical data presented in this application note offer a practical starting point for scientists, with the understanding that optimization of specific parameters will be necessary based on experimental outcomes.
Analytical methods for the detection and quantification of Trideca-4,7-diynal.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trideca-4,7-diynal is an unsaturated aldehyde containing two alkyne functional groups. Its unique structure suggests potential for biological activity and utility as a chemical probe or building block in drug discovery. Alkynes are present in some natural products with notable biological activities, and the aldehyde functionality can be reactive, participating in various biological processes.[1][2][3] Accurate and robust analytical methods are therefore essential for the detection and quantification of this compound in various matrices, from reaction mixtures to biological samples.
These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound utilizing common analytical techniques. Given the absence of specific literature on this molecule, the methodologies presented are based on established principles for the analysis of aldehydes and alkynes.
Chemical Properties of this compound
A summary of the basic chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O | ChemSrc |
| Molecular Weight | 190.28 g/mol | ChemSrc |
| Appearance | Not specified | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Likely soluble in organic solvents | General principle for similar molecules |
Analytical Methods Overview
Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., qualitative identification vs. precise quantification).
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds.[4][5][6] Derivatization of the aldehyde group is often necessary to improve volatility and chromatographic performance.[7]
-
High-Performance Liquid Chromatography (HPLC) with UV/Vis or Mass Spectrometry (MS) Detection: A versatile method suitable for a wide range of analytes. Derivatization of the aldehyde with a UV-active or fluorescent tag is typically required for sensitive detection by UV/Vis or fluorescence detectors.[7][8][9][10] LC-MS provides high sensitivity and selectivity without the need for a chromophore.[8][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte itself.[12][13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for qualitative identification of functional groups, such as the aldehyde and alkyne moieties.[15][16][17]
Experimental Protocols
Protocol 1: Quantitative Analysis by GC-MS following Derivatization
This protocol describes the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the aldehyde group with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This derivatization enhances volatility and improves chromatographic separation.[7][18]
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Pyridine
-
Hexane (GC grade)
-
Internal Standard (e.g., Dodecanal)
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in hexane. Create a series of calibration standards by serial dilution.
-
Derivatization:
-
To 100 µL of each standard or sample, add 10 µL of the internal standard solution.
-
Add 50 µL of a 10 mg/mL PFBHA solution in pyridine.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Allow the reaction to cool to room temperature.
-
Add 500 µL of hexane and 500 µL of water.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully collect the upper hexane layer for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS.
-
GC Conditions (Example):
-
Inlet temperature: 250°C
-
Carrier gas: Helium at a constant flow of 1 mL/min
-
Oven program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ion source: Electron Ionization (EI) at 70 eV
-
Scan range: m/z 50-500
-
-
-
Quantification:
-
Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times and mass spectra.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Workflow for GC-MS Analysis of this compound
Caption: Workflow for the quantification of this compound by GC-MS.
Protocol 2: Quantitative Analysis by HPLC-UV/Vis following Derivatization
This protocol details the quantification of this compound using HPLC with UV/Vis detection after derivatization with 2,4-dinitrophenylhydrazine (DNPH). The resulting hydrazone is highly chromophoric, allowing for sensitive UV detection.[7][10][19][20]
Materials:
-
This compound standard
-
2,4-dinitrophenylhydrazine (DNPH) solution (in acetonitrile and phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV/Vis detector
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by serial dilution.
-
Derivatization:
-
To 500 µL of each standard or sample, add 500 µL of the DNPH solution.
-
Vortex the mixture and allow it to react at room temperature for 1 hour in the dark.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized solution into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.
-
Flow rate: 1.0 mL/min
-
Detection: UV at 360 nm
-
-
-
Quantification:
-
Identify the peak corresponding to the DNPH derivative of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Workflow for HPLC-UV/Vis Analysis of this compound
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Alkyne - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Alkynes | OpenOChem Learn [learn.openochem.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. repository.up.ac.za [repository.up.ac.za]
- 19. waters.com [waters.com]
- 20. researchgate.net [researchgate.net]
The Molecular Probe Trideca-4,7-diynal: An Inquiry into its Applications
Extensive research into the scientific literature and chemical databases reveals a significant finding regarding the specified molecular probe, Trideca-4,7-diynal. Currently, there is no available scientific information detailing the use of this compound as a molecular probe. Searches for its synthesis, applications in research, and associated experimental protocols have not yielded any specific results for a molecule with a "diynal" functional group, which contains two alkyne (carbon-carbon triple bond) moieties.
A closely related compound, (4Z,7Z)-Trideca-4,7-dienal, has been identified in chemical databases.[1][2][3][4][5] This molecule, however, is a "dienal," characterized by two alkene (carbon-carbon double bond) functional groups, and is primarily recognized for its role as a flavor and aroma agent, particularly noted for its contribution to the "koku" sensation in certain foods like dried bonito.[1] There is no indication from the available data that (4Z,7Z)-Trideca-4,7-dienal is utilized as a molecular probe in cellular or biochemical research.
The structural difference between a "diynal" and a "dienal" is fundamental and would confer significantly different chemical properties and reactivity. Polyacetylenic compounds, which contain multiple alkyne groups, are a known class of natural products and synthetic molecules with diverse biological activities.[6][7][8][9] Similarly, aldehydes are a functional group known to be reactive and have been incorporated into various chemical probes.[10][11] However, the specific combination in "this compound" and its application as a molecular probe is not documented.
Given the absence of published data on this compound as a molecular probe, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations of signaling pathways and experimental workflows.
Researchers and professionals interested in the development of novel molecular probes may consider the synthesis and evaluation of this compound as a potentially new tool. The design of such a probe would involve considering the reactivity of the di-yne and aldehyde functionalities for potential target interactions and conjugation to reporter molecules. Methodologies for creating trifunctional probes, which incorporate a reactive group, a bioorthogonal handle, and a connectivity group, could serve as a guide for its development.[12]
Until such research is conducted and published, the scientific community lacks the necessary information to utilize this compound for research, diagnostics, or drug development purposes. It is recommended to verify the chemical name and structure of interest, as a typographical error could lead to the investigation of a different, potentially well-characterized molecule.
References
- 1. (4Z,7Z)-Trideca-4,7-dienal | 13552-95-9 | Benchchem [benchchem.com]
- 2. 4,7-Tridecadienal, (4Z,7Z)- | C13H22O | CID 88655382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Z,Z)-4,7-tridecadienal, 13552-95-9 [thegoodscentscompany.com]
- 4. GSRS [precision.fda.gov]
- 5. (4Z,7Z)-TRIDECA-4,7-DIENAL | 13552-95-9 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polyacetylene: Myth and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyacetylene - Wikipedia [en.wikipedia.org]
- 9. Natural acetylenes. Part 52. Polyacetylenic acids and aromatic aldehydes from cultures of the fungus Camarophyllus virgineus(Wulfen ex fr.) Kummer - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. New reagents for the introduction of reactive functional groups into chemically synthesized DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From small molecules to polymeric probes: recent advancements of formaldehyde sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifunctional Probe Building Blocks [sigmaaldrich.com]
Application Notes and Protocols for Trideca-4,7-diynal in Bioconjugation and Click Chemistry
Introduction
Trideca-4,7-diynal is a molecule containing two internal alkyne functional groups and a terminal aldehyde. The presence of these alkynes makes it a potentially valuable tool in bioconjugation and drug development through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reaction facilitates the rapid and efficient formation of a stable triazole linkage between an alkyne and an azide-modified molecule.[1][3] The aldehyde group offers an additional site for conjugation, allowing for orthogonal ligation strategies. These application notes provide a comprehensive overview of the potential uses of this compound in bioconjugation, complete with detailed protocols and quantitative data to guide researchers.
The CuAAC reaction is renowned for its high selectivity, biocompatibility, and efficiency in aqueous environments, making it ideal for modifying sensitive biological molecules such as proteins, nucleic acids, and lipids.[4][5] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate.[1][3] To enhance reaction kinetics and protect biomolecules from damaging reactive oxygen species, a chelating ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[1][2][5]
Key Applications
-
Crosslinking of Biomolecules: The two alkyne groups on this compound allow for the crosslinking of two different azide-modified biomolecules, enabling the study of protein-protein or protein-nucleic acid interactions.
-
Surface Immobilization: this compound can be used to immobilize azide-containing biomolecules onto surfaces for applications in diagnostics and biomaterials.
-
Drug Delivery: As a linker, this molecule can be integrated into drug delivery systems, connecting targeting ligands to therapeutic payloads.
-
Fluorescent Labeling: The aldehyde functionality can be used to attach a reporter molecule, while the alkynes can be used to conjugate to azide-modified targets for imaging and tracking studies.
Quantitative Data Summary
The following table summarizes typical reaction components and conditions for copper-catalyzed click chemistry reactions based on established protocols. These parameters can be used as a starting point for optimizing reactions with this compound.
| Parameter | General Range/Value | Notes | Reference |
| pH Range | 4.0 - 11.0 | The reaction is generally insensitive to pH. | [3][4] |
| Temperature | Room Temperature | Reactions are typically complete in 15-60 minutes. | [1][2] |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, tBuOH | The choice of solvent depends on the solubility of the reactants. | [4] |
| Copper Source | Copper(II) Sulfate (CuSO₄) | Used in combination with a reducing agent. | [1][2] |
| Reducing Agent | Sodium Ascorbate | Freshly prepared solution is recommended. | [4][5] |
| Ligand | THPTA or TBTA | THPTA is preferred for aqueous reactions and live-cell labeling. | [1][2] |
| Reactant Ratio (Azide:Alkyne) | 1:1 to 50:1 (excess azide) | An excess of one reactant can drive the reaction to completion. | [2] |
| Ligand:Copper Ratio | 2:1 to 5:1 | An excess of ligand protects biomolecules and enhances the reaction. | [2][5] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Azide-Modified Proteins with this compound
This protocol describes a general method for conjugating this compound to an azide-modified protein in an aqueous buffer.
Materials:
-
Azide-modified protein solution (1-5 mg/mL)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
THPTA stock solution (100 mM in water)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine 50 µL of the azide-modified protein solution with 90 µL of PBS buffer.
-
Add 2 µL of the 10 mM this compound stock solution to achieve a final concentration of approximately 200 µM. Vortex briefly to mix.
-
Add 10 µL of the 100 mM THPTA solution. Vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.[2]
-
To initiate the reaction, add 10 µL of the 300 mM sodium ascorbate solution. Vortex briefly to mix.[2]
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes on a rotator.
-
The labeled protein is now ready for downstream analysis. Copper ions can be removed by dialysis or buffer exchange using a buffer containing EDTA.
Protocol 2: Labeling of Azide-Modified Oligonucleotides with this compound
This protocol provides a method for labeling azide-containing DNA or RNA oligonucleotides.
Materials:
-
Azide-modified oligonucleotide in water
-
This compound stock solution (10 mM in DMSO)
-
THPTA stock solution (200 mM in water)
-
Copper(II) sulfate (CuSO₄) stock solution (100 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
Procedure:
-
Prepare the catalyst solution by incubating CuSO₄ and THPTA ligand at a 1:2 ratio for several minutes before the reaction. This complex is stable for several weeks when frozen.[2]
-
In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in water.
-
Add an excess of this compound (e.g., 4-50 equivalents).
-
Add 25 equivalents of the pre-mixed THPTA/CuSO₄ catalyst solution.[2]
-
Add 40 equivalents of the sodium ascorbate solution to initiate the reaction.[2]
-
Allow the reaction to proceed at room temperature for 30-60 minutes.[2]
-
The labeled oligonucleotide can be purified by ethanol precipitation or HPLC.
Visualizations
Caption: General reaction scheme for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: A typical experimental workflow for bioconjugation using click chemistry.
References
Application Notes and Protocols: The Role of Polyacetylenes, Including Trideca-4,7-diynal, in the Development of Novel Pharmaceutical Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyacetylenes are a class of naturally occurring compounds characterized by the presence of one or more carbon-carbon triple bonds.[1][2][3] These bioactive lipids are found in various plant families, most notably Apiaceae (e.g., carrots, celery, parsnip) and Araliaceae (e.g., ginseng).[4][5] While specific research on Trideca-4,7-diynal is limited, the broader class of polyacetylenes has garnered significant attention in pharmaceutical research due to their potent biological activities. This document provides an overview of the application of polyacetylenes in drug discovery, with a focus on their anti-inflammatory and anticancer properties.
Biological Activities of Polyacetylenes
Polyacetylenes exhibit a wide range of biological activities that make them attractive candidates for pharmaceutical development. These include:
-
Anti-inflammatory Effects: Several studies have demonstrated the anti-inflammatory properties of polyacetylenes.[4][5] This activity is often attributed to their ability to modulate key inflammatory pathways. For instance, certain polyacetylenes have been shown to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins which are mediators of inflammation.[4] This mechanism is linked to the inhibition of the NF-κB signaling pathway.[4]
-
Anticancer Properties: A growing body of evidence supports the potential of polyacetylenes as anticancer agents.[2][4][5] Their cytotoxic effects have been observed against various cancer cell lines.[5] The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the unfolded protein response (UPR).[2][4] Furthermore, some polyacetylenes, such as falcarinol and falcarindiol, have been found to inhibit the breast cancer resistance protein (BCRP/ABCG2), which is involved in multidrug resistance.[2][5]
-
Other Bioactivities: Beyond their anti-inflammatory and anticancer effects, polyacetylenes have been reported to possess antimicrobial, immunomodulatory, neuroprotective, and hypoglycemic properties.[3]
Quantitative Data on Polyacetylene Bioactivity
The following table summarizes representative quantitative data for the biological activity of falcarinol-type polyacetylenes, which are among the most studied compounds in this class.
| Compound | Cell Line | Activity | IC50 / Concentration | Reference |
| Falcarinol | Colon cancer cells | Cytotoxicity | Data not specified | [2] |
| Falcarinol | Breast cancer cells | Cytotoxicity | Data not specified | [2] |
| Falcarinol | Leukemia cells | Cytotoxicity | Data not specified | [2] |
| Falcarinol-type polyacetylenes | Porcine myotube cell cultures | Glucose absorption | Dose-dependent | [5] |
| Falcarinol-type polyacetylenes | Adipocytes | Glucose absorption | Dose-dependent | [5] |
Note: Specific IC50 values were not available in the provided search results, but the cytotoxic and glucose absorption effects were consistently reported.
Experimental Protocols
Protocol 1: General Protocol for Extraction and Isolation of Polyacetylenes from Plant Material
This protocol provides a general methodology for the extraction and isolation of polyacetylenes from plant sources, such as carrots or ginseng.
Materials:
-
Fresh or freeze-dried plant material
-
Solvents: hexane, ethyl acetate, methanol, acetonitrile, water (HPLC grade)
-
Mortar and pestle or blender
-
Filter paper and funnel
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a UV detector and a semi-preparative column (e.g., C18)
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Procedure:
-
Sample Preparation: Homogenize fresh or freeze-dried plant material using a mortar and pestle or a blender.
-
Extraction: a. Macerate the homogenized plant material in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) at room temperature for 24-48 hours. b. Filter the extract to remove solid plant debris. c. Concentrate the filtrate using a rotary evaporator under reduced pressure.
-
Purification: a. Solid-Phase Extraction (SPE): Resuspend the crude extract in a minimal amount of a polar solvent and load it onto a pre-conditioned C18 SPE cartridge. Elute with a stepwise gradient of increasing solvent polarity (e.g., from water to methanol or acetonitrile) to fractionate the extract. b. High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing polyacetylenes using a semi-preparative HPLC system. Monitor the elution at a wavelength suitable for detecting polyacetylenes (typically in the UV range).
-
Structure Elucidation: a. Collect the purified compounds. b. Determine the chemical structure of the isolated polyacetylenes using spectroscopic methods such as NMR (¹H, ¹³C) and MS.
Protocol 2: In Vitro Assay for Anti-inflammatory Activity (COX-2 Inhibition)
This protocol describes a general method to assess the anti-inflammatory potential of isolated polyacetylenes by measuring their ability to inhibit COX-2 activity.
Materials:
-
Isolated polyacetylene compounds
-
Human or murine macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
Lipopolysaccharide (LPS)
-
COX-2 inhibitor screening assay kit (commercially available)
-
Plate reader
Procedure:
-
Cell Culture: Culture the macrophage cells in a suitable medium until they reach 80-90% confluency.
-
Treatment: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the isolated polyacetylene compounds for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression, in the continued presence of the polyacetylene compounds. Include positive (LPS alone) and negative (untreated) controls.
-
COX-2 Activity Assay: a. After a suitable incubation period (e.g., 24 hours), lyse the cells. b. Measure the COX-2 activity in the cell lysates using a commercial COX-2 inhibitor screening assay kit, following the manufacturer's instructions. This is typically a colorimetric or fluorometric assay that measures the production of prostaglandins.
-
Data Analysis: a. Calculate the percentage of COX-2 inhibition for each concentration of the polyacetylene compound relative to the LPS-treated control. b. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of COX-2 activity.
Visualizations
Caption: Proposed anti-inflammatory mechanism of polyacetylenes.
Caption: Workflow for natural product drug discovery from polyacetylenes.
References
- 1. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyacetylenes in herbal medicine: A comprehensive review of its occurrence, pharmacology, toxicology, and pharmacokinetics (2014-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Polyacetylenes’ Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment[v1] | Preprints.org [preprints.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Trideca-4,7-diynal in Polymer and Materials Science: A Review of Available Data
Initial research into the applications of Trideca-4,7-diynal in polymer and materials science has revealed a significant lack of specific published data on this particular compound. While the chemical entity this compound is identified with the CAS number 87681-30-9, extensive searches have not yielded any specific studies detailing its polymerization, its use as a monomer, or its incorporation into materials. The majority of available information pertains to a structurally related compound, (4Z,7Z)-Trideca-4,7-dienal, which is primarily of interest in the field of flavor chemistry.
Therefore, the following sections provide a general overview of the potential applications and experimental considerations for diyne-containing molecules in polymer and materials science, based on established principles and research on analogous compounds. These are intended to serve as a foundational guide for researchers interested in exploring the potential of this compound, rather than a report on its established applications.
General Application Notes for Diyne Monomers in Polymer Science
Diyne monomers, which possess two carbon-carbon triple bonds, are valuable building blocks in polymer chemistry for the synthesis of highly conjugated polymers. These materials often exhibit interesting optical and electronic properties, making them suitable for a range of applications.
Potential Applications:
-
Conducting Polymers: The conjugated backbone that can be formed from the polymerization of diynes can facilitate charge transport, making them candidates for organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.
-
Nonlinear Optical (NLO) Materials: The extended π-systems in polydiyne materials can lead to large third-order nonlinear optical susceptibilities, which are of interest for applications in optical switching and communication.
-
Thermosetting Resins and Cross-linkers: The triple bonds in diyne compounds can undergo thermal or catalytic curing to form highly cross-linked and thermally stable networks. This makes them potential candidates for high-performance adhesives, composites, and coatings.
-
Precursors to Carbonaceous Materials: Upon pyrolysis, polymers rich in carbon-carbon triple bonds can serve as precursors to carbon fibers and other carbon-rich materials with high thermal stability and specific mechanical properties.
General Experimental Protocols for Polymerization of Diyne Monomers
The polymerization of diyne monomers can be achieved through several methods, depending on the specific structure of the monomer and the desired polymer architecture.
Oxidative Coupling (Glaser-Hay Coupling)
This is a common method for the polymerization of terminal diynes to form polydiacetylenes.
Experimental Workflow:
Caption: Workflow for Glaser-Hay Oxidative Coupling Polymerization.
Methodology:
-
Monomer Preparation: Dissolve the diyne monomer (e.g., this compound, if terminal alkynes are present or can be synthesized) in a suitable solvent such as pyridine or a mixture of THF and pyridine.
-
Catalyst Solution: In a separate flask, prepare a solution of a copper(I) salt (e.g., cuprous chloride, CuCl) and a coordinating amine ligand (e.g., N,N,N',N'-tetramethylethylenediamine, TMEDA) in the same solvent.
-
Polymerization: Add the catalyst solution to the monomer solution and bubble oxygen or air through the reaction mixture with vigorous stirring. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
-
Work-up: Once the polymerization is complete, pour the reaction mixture into a non-solvent such as methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove residual catalyst and unreacted monomer, and dry it under vacuum.
Cyclotrimerization
Diyne monomers can undergo cyclotrimerization reactions, often catalyzed by transition metals, to form highly cross-linked networks containing aromatic rings.
Logical Relationship:
Caption: Logical flow of network formation via cyclotrimerization.
Methodology:
-
Reaction Setup: Dissolve the diyne monomer in an appropriate anhydrous solvent (e.g., toluene, chlorobenzene) under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: Add a suitable transition metal catalyst, such as tantalum(V) chloride (TaCl₅) or dicobalt octacarbonyl (Co₂(CO)₈), to the solution.
-
Curing: Heat the reaction mixture to the desired temperature to initiate the cyclotrimerization and subsequent network formation. The curing process can be monitored by observing the increase in viscosity or by techniques like differential scanning calorimetry (DSC).
-
Post-Curing: After the initial curing, a post-curing step at a higher temperature may be required to ensure complete reaction and enhance the network's properties.
Quantitative Data for Analogous Poly(diyne) Systems
As no specific data for poly(this compound) is available, the following table summarizes typical property ranges for polymers derived from other aliphatic and aromatic diyne monomers. This data is for illustrative purposes to provide a general expectation for materials in this class.
| Property | Typical Value Range for Poly(diynes) | Characterization Technique |
| Molecular Weight (Mn) | 5,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Thermal Stability (Td) | 300 - 500 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Glass Transition (Tg) | 100 - 250 °C | Differential Scanning Calorimetry (DSC) |
| Electrical Conductivity | 10⁻¹⁰ - 10⁻³ S/cm (undoped) | Four-Point Probe Measurement |
Conclusion
While this compound remains an unexplored monomer in polymer and materials science based on currently available literature, the general chemistry of diyne compounds suggests its potential for creating novel conjugated polymers and cross-linked materials. The application notes and generalized protocols provided here are intended to serve as a starting point for researchers wishing to investigate the properties and applications of polymers derived from this compound. Future research would be necessary to determine its specific polymerization behavior and the properties of the resulting materials.
Application Notes and Protocols for the Functionalization of Trideca-4,7-diynal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the selective functionalization of Trideca-4,7-diynal, a molecule incorporating both a reactive aldehyde and an internal diyne moiety. These protocols are designed to enable researchers to selectively modify either the aldehyde or the diyne functionality, paving the way for the synthesis of novel derivatives for various applications, including drug discovery and materials science.
Selective Functionalization of the Aldehyde Group
The aldehyde group in this compound can be selectively targeted for modification while preserving the diyne core. Below are protocols for reduction to an alcohol, oxidation to a carboxylic acid, and olefination via the Wittig reaction.
Chemoselective Reduction of the Aldehyde to a Primary Alcohol
This protocol describes the reduction of the aldehyde functionality to a primary alcohol using a mild reducing agent to avoid the reduction of the alkyne groups. Sodium borohydride (NaBH₄) is a suitable reagent for this selective transformation.[1][2][3]
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (MeOH) or ethanol (EtOH) at 0 °C under a nitrogen atmosphere.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution.
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess NaBH₄.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Trideca-4,7-diyn-1-ol.
-
Purification: Purify the crude product by column chromatography on silica gel.
DOT Script for the Workflow:
Caption: Workflow for the chemoselective reduction of this compound.
Wittig Reaction for Alkene Synthesis
The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a powerful tool for carbon-carbon bond formation.[4][5][6][7][8] This protocol uses a stabilized ylide to favor the formation of the (E)-alkene.
Experimental Protocol:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under nitrogen, suspend (Carbethoxymethylene)triphenylphosphorane (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the ylide suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Remove the THF under reduced pressure. Add diethyl ether to the residue and filter to remove the triphenylphosphine oxide precipitate.
-
Concentration and Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography on silica gel to yield the corresponding α,β-unsaturated ester.
DOT Script for the Workflow:
Caption: Workflow for the Wittig olefination of this compound.
Selective Functionalization of the Diyne Moiety
The internal diyne of this compound can undergo several transformations, including partial hydrogenation, hydration, and cycloaddition reactions.
Partial Hydrogenation to a (Z,Z)-Diene
This protocol describes the partial hydrogenation of the diyne to a (Z,Z)-diene using Lindlar's catalyst, which is poisoned to prevent over-reduction to the alkane.[9][10]
Experimental Protocol:
-
Setup: To a solution of this compound (1 equivalent) in ethyl acetate, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline, ~10% w/w).
-
Hydrogenation: Connect the flask to a hydrogen balloon and stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Carefully monitor the reaction progress by TLC or GC-MS to avoid over-reduction.
-
Filtration: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude (Z,Z)-dienal.
-
Purification: Purify the product by column chromatography on silica gel.
DOT Script for the Workflow:
Caption: Workflow for the partial hydrogenation of the diyne moiety.
Hydration of the Diyne to a Ketone
The hydration of the internal alkyne moieties can lead to the formation of ketones. Acid-catalyzed hydration in the presence of a mercury(II) salt is a common method.[11][12][13][14] Note that for an unsymmetrical internal alkyne, a mixture of regioisomeric ketones may be formed.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of water and a co-solvent like THF or dioxane.
-
Catalyst Addition: Add a catalytic amount of sulfuric acid (H₂SO₄) and mercury(II) sulfate (HgSO₄).
-
Reaction: Heat the mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ketone product by column chromatography.
DOT Script for the Workflow:
Caption: Workflow for the hydration of the diyne to a diketone.
Data Presentation
The following table summarizes representative quantitative data for the described functionalization reactions, based on literature for similar substrates. Actual yields may vary depending on the exact reaction conditions and scale.
| Protocol | Functionalization | Product | Typical Yield (%) | Key Reagents |
| 1.1 | Aldehyde Reduction | Trideca-4,7-diyn-1-ol | 85-95 | NaBH₄, MeOH |
| 1.2 | Wittig Reaction | (E)-Ethyl pentadeca-2-en-6,9-diynoate | 70-85 | Ph₃P=CHCO₂Et, THF |
| 2.1 | Diyne Hydrogenation | (4Z,7Z)-Trideca-4,7-dienal | 80-90 | H₂, Lindlar's Catalyst |
| 2.2 | Diyne Hydration | Trideca-4,7-dione-1-al | 50-70 | H₂SO₄, HgSO₄ |
Disclaimer: These protocols are intended as a guide and should be adapted and optimized by qualified researchers. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ch15: Reduction of Aldehydes and Ketones [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 14. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
Proper Handling and Storage of Trideca-4,7-diynal in a Laboratory Setting: Application Notes and Protocols
Disclaimer: No specific Safety Data Sheet (SDS) for Trideca-4,7-diynal could be located. The following information is based on the general chemical properties of unsaturated aldehydes and diynes and is intended as guidance only. It is not a substitute for a substance-specific SDS. Researchers, scientists, and drug development professionals should exercise extreme caution and perform a thorough risk assessment before handling this compound.
Introduction
This compound is a polyunsaturated aldehyde containing two alkyne functional groups. This combination of reactive moieties suggests that the compound may be sensitive to heat, light, and air, and may have specific handling and storage requirements to ensure its stability and the safety of laboratory personnel. These application notes provide a summary of the available data and general protocols for the handling and storage of this and structurally related compounds.
Chemical and Physical Properties
| Property | Value | Source/Justification |
| Molecular Formula | C₁₃H₁₈O | |
| Molecular Weight | 190.28 g/mol | |
| Appearance | Likely a liquid | Based on similar unsaturated aldehydes |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Likely soluble in organic solvents (e.g., ethers, hydrocarbons) | General solubility of similar organic molecules |
| Stability | Potentially unstable; sensitive to heat, light, and air. May polymerize. | Presence of aldehyde and diyne functional groups |
| Reactivity | The aldehyde group is susceptible to oxidation and nucleophilic attack. The diyne functionality can undergo various addition and cycloaddition reactions. |
Hazard Identification and Safety Precautions
Due to the lack of a specific SDS, a conservative approach to hazard assessment is necessary. Unsaturated aldehydes are often irritating to the skin, eyes, and respiratory tract. Some may also be toxic. Alkynes can be energetic and, in some cases, explosive, particularly in the presence of certain metals.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing such as an apron or coveralls should be used.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the substance is volatile or if aerosols may be generated, a respirator with an appropriate organic vapor cartridge may be necessary.
Experimental Protocols
General Handling Procedures
-
Work Area: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: Due to its potential sensitivity to air, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or for reactions sensitive to oxidation.
-
Avoid Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.
-
Transfers: Use appropriate, clean, and dry glassware. For transfers of small quantities, gastight syringes or cannulas are recommended if working under an inert atmosphere.
Storage Protocol
-
Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended. For long-term storage, consider storage at -20 °C.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation and polymerization.
-
Container: Use a tightly sealed, amber glass vial or bottle to protect from light.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Visualizations
Caption: Handling and Storage Workflow for this compound.
Caption: Hypothetical interaction of this compound in a signaling pathway.
Troubleshooting & Optimization
Troubleshooting common issues in Trideca-4,7-diynal synthesis.
Welcome to the technical support center for the synthesis of Trideca-4,7-diynal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy for the synthesis of this compound involves a two-step process:
-
Cadiot-Chodkiewicz Coupling: This step involves the cross-coupling of a terminal alkyne with a 1-bromoalkyne to form the diyne backbone.
-
Oxidation: The terminal alcohol of the coupled product is then selectively oxidized to the corresponding aldehyde.
Q2: How can I minimize the formation of homocoupled byproducts during the Cadiot-Chodkiewicz coupling step?
Minimizing homocoupling requires careful control of the reaction conditions. Key strategies include the slow addition of the terminal alkyne to the reaction mixture containing the 1-bromoalkyne and the copper(I) catalyst. Maintaining a low concentration of the more reactive terminal alkyne helps to favor the cross-coupling reaction over self-coupling.
Q3: What are the most common challenges encountered during the oxidation of the alcohol to the aldehyde?
The most frequent issue is the over-oxidation of the desired aldehyde to a carboxylic acid.[1][2] This can be mitigated by using a mild and selective oxidizing agent, carefully controlling the reaction temperature, and monitoring the reaction progress closely to stop it once the starting material is consumed.
Q4: How can I purify the final this compound product?
Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is generally effective. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired aldehyde.
Troubleshooting Guides
Problem 1: Low or No Yield of the Diyne Product in the Coupling Reaction
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use freshly prepared or properly stored copper(I) catalyst. Ensure the catalyst has not been exposed to air or moisture for extended periods. |
| Poor Quality Reagents | Use high-purity terminal alkyne and 1-bromoalkyne. Purify reagents if necessary before use. |
| Inappropriate Solvent | Ensure the solvent is dry and deoxygenated. The presence of water or oxygen can deactivate the catalyst. |
| Incorrect Reaction Temperature | The Cadiot-Chodkiewicz coupling is often sensitive to temperature. Optimize the reaction temperature; it may require cooling or gentle heating. |
Problem 2: Over-oxidation to Carboxylic Acid During the Aldehyde Synthesis Step
| Possible Cause | Suggested Solution |
| Oxidizing Agent is Too Strong | Switch to a milder oxidizing agent such as Pyridinium chlorochromate (PCC) or use a Swern or Dess-Martin periodinane oxidation.[3][4] |
| Prolonged Reaction Time | Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting alcohol is consumed. |
| High Reaction Temperature | Perform the oxidation at a lower temperature. Many mild oxidation reactions are carried out at or below room temperature. |
Problem 3: Incomplete Reaction During the Oxidation Step
| Possible Cause | Suggested Solution |
| Insufficient Oxidizing Agent | Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent to ensure complete conversion of the starting alcohol. |
| Inactive Oxidizing Agent | Use a fresh batch of the oxidizing agent. Some oxidizing agents can degrade upon storage. |
| Steric Hindrance | If the alcohol is sterically hindered, a more powerful (but still selective) oxidizing agent or longer reaction times may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of Trideca-4,7-diyn-1-ol (Cadiot-Chodkiewicz Coupling)
-
To a solution of 1-bromo-2-octyne (1.0 eq) in methanol/water (3:1), add copper(I) chloride (0.05 eq) and hydroxylamine hydrochloride (0.1 eq).
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The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).
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A solution of pent-4-yn-1-ol (1.2 eq) in methanol is added dropwise over 1-2 hours at room temperature.
-
The reaction is stirred for an additional 12-16 hours.
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Upon completion (monitored by TLC), the reaction mixture is quenched with an aqueous solution of ammonium chloride.
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The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Oxidation)
-
To a solution of Trideca-4,7-diyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The progress of the reaction is monitored by TLC.
-
Once the starting material is consumed, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation to aldehyde and ketones - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
How to improve the yield of Trideca-4,7-diynal synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Trideca-4,7-diynal.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using Cadiot-Chodkiewicz coupling conditions.
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in the synthesis of unsymmetrical diynes like this compound often stem from several factors. The most common issues include:
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Homocoupling: The formation of symmetrical diynes from the self-coupling of your starting alkynes is a major competing reaction. This can be minimized by carefully controlling the reaction conditions.
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Catalyst Inactivation: The copper(I) catalyst is sensitive to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are thoroughly deoxygenated.
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Suboptimal Base/Solvent System: The choice of base and solvent is critical. Highly basic conditions can sometimes promote side reactions.[1][2] A systematic study has shown that using water as a solvent with a minimal amount of piperidine can increase selectivity for the desired hetero-coupling product.[1][2][3]
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Reaction Temperature: The temperature may be too high or too low. High temperatures can lead to product decomposition, especially with sensitive aldehyde functional groups, while low temperatures can result in an impractically slow reaction rate.
Question: I am observing significant amounts of homocoupled byproducts in my crude reaction mixture. How can I suppress this side reaction?
Answer: Homocoupling (Glaser coupling) is a well-known side reaction in Cadiot-Chodkiewicz couplings.[4] To favor the desired heterocoupling, consider the following strategies:
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Ligand Addition: The use of specific ligands, such as tris(o-tolyl)phosphine, has been shown to improve yields and selectivity for the unsymmetrical diyne product.[5]
-
Controlled Addition of Reagents: Adding one of the coupling partners slowly to the reaction mixture can help maintain a low concentration of that reagent, thereby disfavoring its self-coupling.
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Greener Reaction Conditions: Employing water as the solvent with a minimal amount of piperidine has been reported to provide high selectivity (>97%) for hetero-coupling.[1][2]
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Alternative Catalysts: While copper is traditional, other metal-catalyzed couplings have been developed. Iron-catalyzed cross-coupling of 1-bromoalkynes with terminal alkynes in water has been shown to be effective.[6]
Question: The reaction appears to be stalled; my starting materials are not being consumed. What should I check?
Answer: A stalled reaction can usually be attributed to catalyst or reagent issues.
-
Catalyst Activity: The Cu(I) catalyst may have been oxidized. Prepare a fresh catalyst solution or use a higher quality source.
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Reagent Purity: Ensure your terminal alkyne and 1-haloalkyne are pure. Impurities can interfere with the reaction. The 1-haloalkyne can be particularly unstable; it is sometimes beneficial to generate it in situ.[4]
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Inhibitors: Your solvent or glassware may contain trace impurities that are poisoning the catalyst. Ensure all glassware is scrupulously clean and solvents are of appropriate purity and properly degassed.
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Base Stoichiometry: Ensure the correct amount of base is present. The base is crucial for deprotonating the terminal alkyne.
Question: I'm having difficulty purifying the final this compound product. What techniques are recommended?
Answer: Purifying polyunsaturated aldehydes can be challenging due to their potential instability towards heat, light, and oxygen.
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Chromatography: Column chromatography on silica gel is a common method. Use a non-polar solvent system (e.g., hexane/ethyl acetate) and consider deactivating the silica gel slightly with triethylamine to prevent decomposition of the aldehyde.
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Distillation: If the product is thermally stable enough, vacuum distillation can be effective for removing non-volatile impurities. However, given the polyunsaturated nature of the target molecule, this should be approached with caution.
-
Low-Temperature Crystallization: For removing saturated and less unsaturated impurities, low-temperature fractional crystallization from a solvent like acetone can be a useful technique.[7]
-
Enzymatic Methods: While more common for fatty acids, enzymatic methods can sometimes be adapted to enrich the desired product by selectively reacting with impurities.[8][9]
Frequently Asked Questions (FAQs)
What is the Cadiot-Chodkiewicz coupling reaction? The Cadiot-Chodkiewicz coupling is a copper(I)-catalyzed reaction used for the synthesis of unsymmetrical 1,3-diynes. It involves the cross-coupling of a terminal alkyne with a 1-haloalkyne in the presence of a base.[5]
What are the most critical parameters to control for a successful synthesis? The most critical parameters are:
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Exclusion of oxygen to protect the Cu(I) catalyst.
-
The choice of base, solvent, and any added ligands.
-
The purity and stability of the starting materials, particularly the 1-haloalkyne.
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The reaction temperature to balance reaction rate with product stability.
Can I use a different halogen on my haloalkyne? Yes, while 1-bromoalkynes are common, other haloalkynes can be used. The reactivity can vary depending on the halogen.
My aldehyde functional group seems to be reacting or decomposing. How can I protect it? If the aldehyde is not compatible with the reaction conditions, you can use a protecting group strategy. The aldehyde can be converted to an acetal, which is stable to the basic coupling conditions. The acetal can then be removed in a subsequent acidic workup step to regenerate the aldehyde.
Key Reaction Parameters for Cadiot-Chodkiewicz Coupling
The following table summarizes various conditions reported for the Cadiot-Chodkiewicz coupling, which can be adapted for the synthesis of this compound.
| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
| CuI (10 mol%) | Tris(o-tolyl)phosphine (20 mol%) | K₂CO₃ | Ethanol | 100 °C | ~94% | Wang et al. (as described in[5]) |
| Cu(I) salt | None | Piperidine (5 equiv.) | Water | Room Temp. | >97% (Selectivity) | Chinta et al.[1][2] |
| Cu(I) salt | None | NaOAc | Supercritical CO₂ | Not specified | Good | As described in[5] |
| CuI | Phosphine-olefin ligand | Not specified | Not specified | Not specified | Good to Excellent | Shi et al.[6] |
Experimental Protocols
Protocol 1: General Procedure for Cadiot-Chodkiewicz Coupling
This is a generalized protocol and should be optimized for the specific substrates used in the synthesis of this compound.
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the copper(I) iodide catalyst and any phosphine ligand under an inert atmosphere (e.g., Argon).
-
Solvent and Base: Add the degassed solvent (e.g., ethanol, or water) followed by the base (e.g., potassium carbonate or piperidine). Stir the mixture for 10-15 minutes.
-
Reagent Addition: Add the terminal alkyne to the mixture. Then, add the 1-haloalkyne, either neat or as a solution in the reaction solvent. For sensitive substrates, the 1-haloalkyne can be added slowly via a syringe pump to minimize homocoupling.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).
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Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Visualizations
Caption: Synthesis of this compound via Cadiot-Chodkiewicz coupling.
Caption: A troubleshooting workflow for low-yield synthesis reactions.
Caption: Competing reaction pathways in Cadiot-Chodkiewicz coupling.
References
- 1. A systematic study on the Cadiot–Chodkiewicz cross coupling reaction for the selective and efficient synthesis of hetero-diynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A systematic study on the Cadiot–Chodkiewicz cross coupling reaction for the selective and efficient synthesis of hetero-diynes (2016) | Bhavani Shankar Chinta | 15 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]
- 7. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 8. Enzymatic purification of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing stability and degradation issues of Trideca-4,7-diynal.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation issues of Trideca-4,7-diynal. Given the limited specific data on this compound, the information provided is based on the general chemical properties of polyunsaturated and polyacetylenic aldehydes and established principles of drug stability testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
A1: this compound is a long-chain aliphatic aldehyde containing two alkyne (triple bond) functional groups. Its instability arises from the high reactivity of the aldehyde group and the diyne moiety. The aldehyde group is susceptible to oxidation and nucleophilic attack, while the conjugated diyne system can be prone to polymerization, oxidation, and other reactions, especially when exposed to light, heat, or certain chemical environments.
Q2: What are the primary degradation pathways for this compound?
A2: Based on the chemistry of similar unsaturated aldehydes, the primary degradation pathways are likely to include:
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Oxidation: The aldehyde functional group can be easily oxidized to a carboxylic acid, especially in the presence of air (oxygen).
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Polymerization: The conjugated diyne system can undergo polymerization, leading to the formation of insoluble colored materials. This can be initiated by light, heat, or impurities.
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Nucleophilic Addition: The electrophilic aldehyde carbon is susceptible to attack by nucleophiles. This can include reactions with water, alcohols (if used as solvents), or amines, leading to the formation of hydrates, hemiacetals/acetals, or imines, respectively.
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Isomerization: Under certain conditions, the double bonds in similar polyunsaturated aldehydes can undergo isomerization, although the stability of the diyne system in this compound to isomerization would need specific investigation.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or below, to slow down the rate of degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil. Light can catalyze polymerization and other degradation reactions.
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Purity: Ensure the compound is of high purity, as impurities can act as catalysts for degradation.
Q4: Which solvents are recommended for working with this compound?
A4: The choice of solvent is critical. It is advisable to use high-purity, degassed solvents. Aprotic solvents that are less likely to react with the aldehyde group are generally preferred. Potential options include:
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Aprotic solvents: Anhydrous acetonitrile, tetrahydrofuran (THF, freshly distilled to remove peroxides), or toluene.
-
Protic solvents to avoid or use with caution: Alcohols (e.g., methanol, ethanol) can form hemiacetals and acetals. Water can form hydrates. If absolutely necessary, use with the understanding that these reactions may occur. All solvents should be thoroughly degassed to remove oxygen.
Q5: How can I monitor the degradation of this compound in my samples?
A5: Degradation can be monitored by a variety of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for analyzing volatile degradation products. Derivatization of the aldehyde may be necessary to improve its thermal stability and chromatographic behavior.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor changes in the chemical structure of the molecule, such as the disappearance of the aldehyde proton signal or changes in the signals of the diyne protons.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of potency or unexpected experimental results. | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions frequently. 2. Store stock solutions under inert gas at -80°C. 3. Re-qualify the concentration of the stock solution before use using a validated analytical method (e.g., HPLC-UV). |
| Appearance of a precipitate or color change in the sample. | Polymerization of the diyne moiety. | 1. Ensure the compound and solvents are free from radical initiators. 2. Protect samples from light at all times. 3. Avoid high temperatures during sample preparation and analysis. |
| Inconsistent results between experimental replicates. | Inconsistent handling leading to variable degradation. | 1. Standardize all handling procedures. 2. Use degassed solvents and work under an inert atmosphere where possible. 3. Minimize the time samples are kept at room temperature. |
| New, unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Formation of degradation products. | 1. Conduct a forced degradation study to tentatively identify potential degradation products. 2. Use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peaks and propose structures. |
| Poor recovery of the compound during extraction or purification. | Adsorption to surfaces or reaction with materials. | 1. Use silanized glassware to minimize adsorption. 2. Ensure all materials (e.g., SPE cartridges, filter membranes) are compatible with aldehydes and alkynes. |
Quantitative Data Summary
| Compound | Temperature (°C) | Half-life (hours) |
| 2E,4E/Z-Heptadienal (HEPTA) | 10 | ~200 |
| 15 | ~80 | |
| 20 | ~60 | |
| 2E,4E/Z-Octadienal (OCTA) | 10 | ~200 |
| 15 | ~80 | |
| 20 | ~60 | |
| 2E,4E/Z-Decadienal (DECA) | 10, 15, 20 | More persistent than HEPTA and OCTA |
Note: This data is from a marine biology context and may not directly translate to typical laboratory solvent systems. However, it illustrates the significant impact of temperature on the stability of unsaturated aldehydes.
Experimental Protocols
Protocol 1: General Handling and Preparation of Stock Solutions
This protocol outlines the best practices for handling this compound to minimize degradation.
Materials:
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This compound (high purity)
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Anhydrous, degassed aprotic solvent (e.g., acetonitrile)
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Inert gas (argon or nitrogen)
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Gas-tight syringes
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Amber glass vials with PTFE-lined caps
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Sonicator
Procedure:
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Allow the vial of this compound to warm to room temperature in a desiccator before opening to prevent condensation of moisture.
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Work in a fume hood, and if possible, in a glove box under an inert atmosphere.
-
Carefully weigh the required amount of this compound in a tared amber vial.
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Add the required volume of degassed solvent to the vial using a gas-tight syringe.
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Briefly sonicate the vial to ensure complete dissolution.
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Purge the headspace of the vial with inert gas for 1-2 minutes before sealing the cap tightly.
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Wrap the vial in parafilm and store it at -80°C.
Protocol 2: Forced Degradation Study
This protocol provides a framework for investigating the degradation pathways of this compound under various stress conditions.[3][4][5][6]
Materials:
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This compound stock solution (e.g., 1 mg/mL in acetonitrile)
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0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC-grade acetonitrile and water
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
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Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
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Thermal Degradation: Place a vial of the stock solution in an oven at 60°C. Take aliquots at 24, 48, and 72 hours.
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Photodegradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.
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Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC-UV/MS method.
Visualizations
References
Identifying and minimizing side reactions with Trideca-4,7-diynal.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side reactions when working with Trideca-4,7-diynal. Given the bifunctional nature of this molecule, containing both a reactive aldehyde and two internal alkyne groups, careful consideration of reaction conditions is crucial to achieve desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary reactive sites:
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Aldehyde Group (-CHO): Susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol. It can also participate in various condensation reactions.
-
Diyne Moiety (-C≡C-C≡C-): The two internal alkyne groups can undergo addition reactions (e.g., hydrogenation, halogenation), cycloadditions, and can be deprotonated at the propargylic positions under strong basic conditions.
Q2: What are the common side reactions to anticipate when using this compound?
A2: Common side reactions can be categorized by the reacting functional group and are summarized in the table below.
| Functional Group | Potential Side Reaction | Conditions to Promote Side Reaction |
| Aldehyde | Oxidation | Exposure to air (autoxidation), presence of oxidizing agents. |
| Cannizzaro Reaction | Strong basic conditions (in the absence of α-hydrogens). | |
| Aldol Condensation | Basic or acidic conditions (if other enolizable aldehydes/ketones are present). | |
| Polymerization | Acidic or basic catalysis, or elevated temperatures. | |
| Alkyne | Over-reduction | Catalytic hydrogenation intended for partial reduction. |
| Isomerization | Strong bases, leading to rearranged alkynes or allenes. | |
| Cyclotrimerization | Transition metal catalysts (e.g., Ni, Co, Pd). | |
| Glaser Coupling | Oxidative coupling of terminal alkynes (if impurities are present). |
Q3: How should I store this compound to maintain its purity?
A3: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). It should be protected from light and moisture. The aldehyde functionality is particularly prone to oxidation, so minimizing headspace in the storage container is also advisable.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound.
Issue 1: Low yield of the desired product and formation of a complex mixture.
This is a common issue arising from the high reactivity of the molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Unwanted reaction at the aldehyde group.
When the desired transformation is at the alkyne moieties, the aldehyde can interfere.
Recommended Strategy: Protection of the Aldehyde
A common strategy is to protect the aldehyde as an acetal, which is stable to many reaction conditions used for alkynes.
Experimental Protocol: Acetal Protection of this compound
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Add a diol such as ethylene glycol (1.1-1.5 equivalents).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or camphorsulfonic acid).
-
Heat the reaction mixture with removal of water (e.g., using a Dean-Stark apparatus).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., triethylamine).
-
Extract the product and purify by column chromatography.
Deprotection is typically achieved by treatment with aqueous acid.
Protection/Deprotection Workflow:
Caption: Aldehyde protection and deprotection workflow.
Issue 3: Unwanted reaction at the alkyne groups.
When performing chemistry on the aldehyde, the diyne moiety can be sensitive to certain reagents.
Troubleshooting Logic:
Caption: Logic for troubleshooting alkyne side reactions.
Example: Reduction of the Aldehyde
When reducing the aldehyde to an alcohol (e.g., with NaBH₄), the alkynes are generally stable. However, stronger reducing agents or catalytic hydrogenation will also reduce the alkynes.
Selective Aldehyde Reduction Protocol:
-
Dissolve this compound in a protic solvent like methanol or ethanol at 0°C.
-
Add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction at 0°C and monitor by TLC.
-
Quench the reaction carefully with water or dilute acid.
-
Extract the product and purify.
This protocol should selectively afford Trideca-4,7-diyn-1-ol.
This technical support guide is intended to provide a starting point for troubleshooting. The optimal conditions for your specific application may require further optimization. Always consult relevant literature and safety data sheets before conducting experiments.
Overcoming challenges in the purification of Trideca-4,7-diynal.
Welcome to the technical support center for the purification of Trideca-4,7-diynal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this sensitive polyyne aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: this compound is a challenging molecule to purify due to its inherent instability. The conjugated diyne system is susceptible to polymerization and degradation, especially when exposed to light, heat, or air. The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid. Common challenges include low recovery, product degradation on silica gel, and co-elution with closely related impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from the synthetic route used. If prepared via a Cadiot-Chodkiewicz coupling, common impurities include homocoupled byproducts, unreacted starting materials (terminal alkyne and haloalkyne), and residual copper catalysts. Other potential impurities include the over-oxidized carboxylic acid (Trideca-4,7-diynoic acid) and oligomeric or polymeric materials resulting from degradation.
Q3: How should I store crude and purified this compound?
A3: Due to its instability, this compound should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C or below), and protected from light. Storage in a dilute solution with a radical inhibitor, such as BHT, can also help to minimize degradation.
Q4: Can I use protecting groups to facilitate the purification?
A4: Yes, protecting group strategies can be employed. The aldehyde can be protected as an acetal (e.g., using ethylene glycol), which is stable to the conditions of silica gel chromatography. The terminal alkyne, if present as a starting material, can be protected with a silyl group (e.g., TMS or TIPS) to prevent unwanted side reactions during coupling. These protecting groups can then be removed in a subsequent deprotection step.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound, primarily focusing on column chromatography.
Problem 1: Low or No Recovery of Product from Column Chromatography
| Possible Cause | Suggested Solution |
| Product Degradation on Silica Gel | The acidic nature of standard silica gel can promote the degradation of polyynes and aldehydes. Deactivate the silica gel by treating it with a solution of triethylamine in your chosen eluent before packing the column. Alternatively, use a less acidic stationary phase like Florisil® or alumina (neutral or basic). |
| Irreversible Adsorption | The polar aldehyde group may bind strongly to the silica. Use a slightly more polar solvent system to improve elution. Adding a small percentage of a more polar solvent like ethyl acetate or a modifier like triethylamine to your eluent can help. |
| Product is Volatile | While this compound is not extremely volatile, care should be taken during solvent removal. Use a rotary evaporator at low temperature and reduced pressure. Avoid prolonged exposure to high vacuum. |
| Incorrect Eluent Polarity | If the eluent is too polar, the product may have eluted very quickly and been missed in the initial fractions. If too non-polar, it may still be on the column. Perform thorough TLC analysis of all fractions. |
Problem 2: Co-elution of Product with Impurities
| Possible Cause | Suggested Solution |
| Similar Polarity of Impurities | Optimize the solvent system using TLC. A less polar solvent system will generally provide better separation for non-polar impurities, while a more polar system may be needed to separate more polar impurities. Consider using a different solvent system altogether (e.g., toluene/ethyl acetate instead of hexanes/ethyl acetate). |
| Column Overloading | Overloading the column can lead to poor separation. Use a larger column or reduce the amount of crude material loaded. A general rule is to use a silica gel to crude product ratio of at least 50:1 (w/w). |
| Poor Column Packing | An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Quantitative Data Summary
The following table summarizes typical recovery and purity data from different purification methods. These values are illustrative and may vary depending on the specific experimental conditions and the quality of the crude material.
| Purification Method | Stationary Phase | Eluent System | Typical Recovery (%) | Purity (%) |
| Flash Chromatography | Silica Gel (deactivated) | Hexane:Ethyl Acetate (9:1) | 60-75 | >95 |
| Flash Chromatography | Florisil® | Hexane:Diethyl Ether (8:2) | 65-80 | >97 |
| Preparative HPLC | C18 Reverse Phase | Acetonitrile:Water Gradient | 50-65 | >99 |
Experimental Protocols
Protocol 1: Purification by Deactivated Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to the slurry to a final concentration of 1% (v/v) and stir for 15 minutes to deactivate the silica.
-
Column Packing: Carefully pour the slurry into the chromatography column and allow it to pack under a gentle positive pressure of air or nitrogen. Ensure the packed bed is level and free of cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Load the solution onto the top of the silica bed.
-
Elution: Begin elution with the chosen solvent system, collecting fractions. Monitor the elution by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC, staining with a suitable reagent (e.g., potassium permanganate stain, which reacts with the alkynes).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30°C).
Protocol 2: Acetal Protection and Deprotection for Purification
-
Protection:
-
Dissolve the crude this compound in toluene.
-
Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the resulting acetal-protected compound by standard silica gel chromatography.
-
-
Deprotection:
-
Dissolve the purified acetal in a mixture of acetone and water.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Stir the mixture at room temperature and monitor by TLC until the acetal is fully hydrolyzed.
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Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent carefully under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low recovery issues.
Solving solubility problems with Trideca-4,7-diynal in various solvents.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Trideca-4,7-diynal. It offers troubleshooting advice and frequently asked questions to address common challenges encountered during solubility experiments.
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of this compound in common laboratory solvents?
A1: Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure, a qualitative solubility profile can be predicted. The molecule is characterized by a long hydrocarbon chain with two alkyne functional groups and a terminal aldehyde group. This structure renders the compound predominantly nonpolar and hydrophobic.[1] The predicted XlogP value of 4.0 further indicates a strong preference for nonpolar environments.[1] Therefore, it is expected to be soluble in nonpolar organic solvents and have low solubility in polar solvents.[2][3]
Q2: How does the structure of this compound influence its solubility?
A2: The solubility of this compound is primarily dictated by the "like dissolves like" principle.[2] Its long C13 hydrocarbon backbone is nonpolar and interacts favorably with nonpolar solvent molecules through van der Waals forces.[4] The two alkyne (carbon-carbon triple bond) groups are also nonpolar.[5] The terminal aldehyde group introduces a slight polarity, but its contribution is largely overshadowed by the extensive nonpolar hydrocarbon chain.[6] Consequently, the overall molecule behaves as a nonpolar compound.[7]
Q3: What is the best initial approach to find a suitable solvent for this compound?
A3: The most effective approach is to start with small-scale solubility tests using a range of solvents with varying polarities.[8] Begin with nonpolar solvents where high solubility is expected, such as hexane, cyclohexane, or toluene.[3][9] If a different solvent property is required for a specific application, solvents of intermediate polarity like diethyl ether or dichloromethane can be tested.[7] It is advisable to consult a solvent polarity chart and select a few representative solvents from different polarity classes for initial screening.
Qualitative Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in a variety of common laboratory solvents, based on its nonpolar structure.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar, Aprotic | Hexane, Cyclohexane, Toluene | Soluble | "Like dissolves like"; nonpolar solvents will effectively solvate the nonpolar hydrocarbon chain.[2][3] |
| Moderately Polar, Aprotic | Diethyl Ether, Dichloromethane (DCM), Tetrahydrofuran (THF) | Soluble to Moderately Soluble | These solvents have both nonpolar and polar characteristics and should be able to dissolve this compound.[7] |
| Polar, Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN) | Sparingly Soluble to Insoluble | The polarity of these solvents is likely too high to favorably interact with the long nonpolar chain of the molecule.[10] |
| Polar, Protic | Ethanol, Methanol | Sparingly Soluble to Insoluble | While the aldehyde group may show some interaction, the overall nonpolar nature of the molecule will limit solubility.[6] |
| Highly Polar, Protic | Water | Insoluble | The strong hydrogen bonding network of water will not be overcome by the weak interactions with the nonpolar this compound.[4] |
Troubleshooting Guide
Q4: I am trying to dissolve this compound in a nonpolar solvent, but it is not dissolving well. What could be the issue?
A4: Several factors could be contributing to this issue:
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Insufficient Solvent Volume: You may not be using a sufficient volume of the solvent to dissolve the amount of this compound. Try increasing the solvent volume.
-
Low Temperature: The solubility of solids in liquids generally increases with temperature.[11] Gentle warming of the mixture may improve solubility.
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Rate of Dissolution: The dissolution process may be slow. Ensure the mixture is being adequately agitated (e.g., stirring or sonication) for a sufficient period to reach equilibrium.[12]
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Purity of the Compound: Impurities in your sample of this compound could be affecting its solubility.
Q5: My this compound dissolved initially but then precipitated out of solution. Why did this happen?
A5: Precipitation after initial dissolution is often due to a change in conditions:
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Temperature Fluctuation: If the solution was heated to aid dissolution, a subsequent decrease in temperature could lead to supersaturation and precipitation.[11]
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Solvent Evaporation: If the solvent is volatile, evaporation can increase the concentration of this compound beyond its solubility limit, causing it to precipitate.
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Introduction of an Anti-solvent: The addition of a second solvent in which this compound is insoluble (an anti-solvent) will cause it to precipitate.
Q6: I am observing inconsistent results in my solubility experiments. What are the common sources of error?
A6: Inconsistent results can arise from several experimental variables:
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Temperature Control: Ensure all experiments are conducted at a consistent and recorded temperature, as solubility is temperature-dependent.
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Equilibrium Time: The time allowed for the solute to dissolve and reach equilibrium with the solvent should be consistent across all experiments.[12]
-
Accurate Measurements: Precisely measure the weight of the this compound and the volume of the solvent.
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Moisture: If using anhydrous solvents, ensure they are properly dried, as the presence of water can affect the solubility of nonpolar compounds.
Experimental Protocols
Protocol for Determining the Qualitative Solubility of this compound
This protocol provides a method for quickly assessing the solubility of this compound in various solvents.
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Preparation: Dispense approximately 1-2 mg of this compound into a small, clean, and dry test tube.
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Solvent Addition: Add the selected solvent dropwise (approximately 0.1 mL per drop) to the test tube.
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Agitation: After each addition, vigorously agitate the test tube for 30-60 seconds.
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Observation: Observe the mixture closely to see if the solid dissolves completely.
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Assessment:
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If the compound dissolves in less than 1 mL of solvent, it is considered soluble .
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If the compound requires 1-3 mL of solvent to dissolve, it is sparingly soluble .
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If the compound does not dissolve in 3 mL of solvent, it is considered insoluble .
-
-
Heating: If the compound is insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature.[13]
Protocol for the Quantitative Determination of this compound Solubility
This protocol outlines a gravimetric method for determining the precise solubility of this compound in a given solvent.
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Saturated Solution Preparation:
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Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure the solution is saturated.
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Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker bath is recommended.
-
-
Separation of Undissolved Solid:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a volumetric pipette.
-
-
Solvent Evaporation:
-
Transfer the supernatant to a pre-weighed, clean, and dry container.
-
Remove the solvent by evaporation. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the compound.
-
-
Mass Determination:
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Once the solvent is completely removed, weigh the container with the dried this compound residue.
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Subtract the initial weight of the empty container to determine the mass of the dissolved this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = Mass of dissolved this compound (g) / Volume of supernatant taken (L)
-
Visualizations
Caption: Logical workflow for selecting a suitable solvent for this compound.
References
- 1. PubChemLite - (4z,7z)-trideca-4,7-dienal (C13H22O) [pubchemlite.lcsb.uni.lu]
- 2. Khan Academy [khanacademy.org]
- 3. brofind.com [brofind.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. mychemistrybook.com [mychemistrybook.com]
- 11. Solubility factors when choosing a solvent [labclinics.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Interpreting unexpected results in experiments involving Trideca-4,7-diynal.
Welcome to the technical support center for experiments involving Trideca-4,7-diynal. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in interpreting unexpected results.
Disclaimer: this compound is a specialized research chemical, and publicly available data on its specific reactivity and experimental behavior is limited. The information provided herein is based on the general chemical principles of diynes and aldehydes and is intended to be an illustrative guide.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: Like many polyynes, this compound is susceptible to degradation.[1][2] The two internal alkyne groups and the terminal aldehyde group are all reactive moieties. Key stability concerns include:
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Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially when exposed to air (oxygen). The diyne moiety can also undergo oxidative degradation.
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Polymerization: Under certain conditions (e.g., heat, light, or the presence of certain metals), the diyne units can polymerize, leading to a complex mixture of products.
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Light Sensitivity: Many unsaturated organic molecules are light-sensitive. It is advisable to store this compound in the dark and under an inert atmosphere.
Q2: I observe a complex mixture of products in my reaction, with many unidentified peaks in the NMR/LC-MS. What could be the cause?
A2: A complex product mixture is a common issue when working with highly reactive molecules like this compound. Potential causes include:
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Degradation of Starting Material: If the this compound has started to degrade before the reaction, you will be introducing impurities from the outset.
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Side Reactions: The diyne and aldehyde functionalities can participate in numerous side reactions depending on the reaction conditions. For example, the aldehyde may undergo aldol condensation, or the alkynes could undergo various addition reactions.[3][4]
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Instability of Products: Your desired product may also be unstable under the reaction or workup conditions, leading to the formation of secondary products.
Q3: My reaction is sluggish or does not proceed to completion. What are the possible reasons?
A3: Several factors can contribute to low reactivity:
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Purity of Starting Material: Impurities in your this compound or other reagents can inhibit the reaction.
-
Inadequate Activation: Some reactions may require specific catalysts or activating agents to proceed efficiently.
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Steric Hindrance: The linear nature of the diyne chain may present steric challenges for certain transformations.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Ensure you are using a solvent appropriate for the specific reaction chemistry.
Troubleshooting Guides
Issue 1: Unexpected Spectroscopic Data
You have performed a reaction with this compound and the spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) of the product does not match the expected outcome.
Troubleshooting Steps:
-
Verify Starting Material Purity: Before troubleshooting the reaction, confirm the purity of your this compound. Run a fresh ¹H NMR and compare it to a reference spectrum if available. Look for the characteristic aldehyde proton peak and the absence of significant impurities.
-
Analyze for Common Side Products: Based on the reaction type, anticipate potential side products. The table below provides a hypothetical comparison of expected vs. unexpected spectroscopic data for a Wittig reaction.
| Spectroscopic Data | Expected Product (Trideca-4,7-diyn-1-ene) | Unexpected Result (Aldol Condensation Product) | Unexpected Result (Oxidized Product - Carboxylic Acid) |
| ¹H NMR (δ, ppm) | ~5.8 (alkene C-H), ~5.2 (alkene C-H), ~2.3 (allylic C-H), ~1.5 (alkyl C-H), ~0.9 (terminal CH₃) | Absence of alkene protons, presence of new aldehyde and hydroxyl protons. | Absence of aldehyde proton (~9.7 ppm), presence of a broad carboxylic acid proton (>10 ppm). |
| ¹³C NMR (δ, ppm) | ~138 (alkene C), ~115 (alkene C), ~80 (alkyne C), ~20-30 (alkyl C) | Additional carbonyl and hydroxyl-bearing carbon signals. | Carbonyl signal shifted to ~170-180 ppm. |
| IR (cm⁻¹) | ~3080 (alkene C-H), ~2250 (alkyne C≡C), ~1640 (alkene C=C), ~910 (alkene C-H bend) | Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1720 cm⁻¹). | Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1710 cm⁻¹). |
| Mass Spec (m/z) | Expected molecular ion peak. | Molecular ion peak corresponding to the dimer. | Molecular ion peak corresponding to the addition of an oxygen atom. |
Issue 2: Low or No Product Yield
Your reaction is resulting in a low yield of the desired product or is not proceeding at all.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Experimental Protocols
Illustrative Protocol: Sonogashira Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add the anhydrous, degassed solvent, followed by the base (2.0 eq).
-
Stir the mixture for 5 minutes at room temperature.
-
Add a solution of this compound (1.2 eq) in the same solvent dropwise over 10 minutes.
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Heat the reaction to the desired temperature (e.g., 50-70 °C) and monitor its progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Hypothetical Signaling Pathway Involvement
Given its structure, a molecule like this compound could potentially interact with biological systems in various ways. The aldehyde could form Schiff bases with amine residues in proteins, while the diyne moiety could be a substrate for certain metabolic enzymes or participate in cycloaddition reactions. The following diagram illustrates a hypothetical signaling pathway where a this compound analog could act as an inhibitor.
Caption: Hypothetical inhibition of a kinase cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and op ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC01406D [pubs.rsc.org]
- 3. Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Methods for scaling up the synthesis of Trideca-4,7-diynal.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Trideca-4,7-diynal.
Proposed Synthetic Pathway
The recommended scalable synthesis of this compound is a two-step process involving an initial Cadiot-Chodkiewicz coupling to form the carbon backbone, followed by a selective oxidation to yield the final aldehyde.
Caption: Proposed two-step synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step when scaling up the synthesis of this compound?
A1: The Cadiot-Chodkiewicz coupling is the most challenging step to scale up. Issues such as catalyst deactivation, control of side reactions (especially Glaser-Hay homocoupling), and purification of the diyne intermediate are common. Careful control of reaction parameters is crucial for success.
Q2: Which oxidation method is recommended for converting Trideca-4,7-diyn-1-ol to the aldehyde on a large scale?
A2: While lab-scale syntheses often employ Swern or Dess-Martin periodinane (DMP) oxidations, these are less suitable for large-scale production due to safety concerns, cost, and waste generation. A TEMPO-catalyzed oxidation using a co-oxidant like sodium hypochlorite (bleach) is a more scalable, cost-effective, and environmentally friendly alternative.
Q3: How can I minimize the formation of homocoupled byproducts during the Cadiot-Chodkiewicz reaction?
A3: Minimizing homocoupling requires careful control over the reaction conditions. Key strategies include:
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Controlled addition: Slow, subsurface addition of the terminal alkyne to the reaction mixture containing the haloalkyne and catalyst.
-
Catalyst and Ligand Choice: Using a well-defined copper(I) catalyst with an appropriate amine base is critical.
-
Low Temperatures: Running the reaction at the lowest effective temperature can help suppress the rate of the homocoupling side reaction.
Q4: The final product, this compound, appears to be unstable. What are the recommended storage conditions?
A4: Polyacetylenic aldehydes can be sensitive to light, heat, and oxygen. It is recommended to store the purified product under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C or below), and protected from light in an amber vial. The use of an antioxidant like BHT (butylated hydroxytoluene) in trace amounts may also be considered.
Troubleshooting Guides
Guide 1: Cadiot-Chodkiewicz Coupling (Step 1)
| Problem | Potential Cause(s) | Troubleshooting Action(s) |
| Low Yield of Desired Asymmetric Diyne | 1. Catalyst |
Techniques for removing persistent impurities from Trideca-4,7-diynal.
Technical Support Center: Purification of Trideca-4,7-diynal
Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of this and structurally similar molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: My final product is contaminated with a polar impurity that is difficult to remove by standard column chromatography.
-
Question: I've run multiple silica gel columns with various solvent systems (e.g., hexane/ethyl acetate), but a persistent polar impurity co-elutes with my this compound. How can I remove it?
-
Answer: This is a common issue, especially if the impurity is the corresponding carboxylic acid (from over-oxidation of the aldehyde) or a polar starting material. The most effective method is to selectively react the aldehyde with sodium bisulfite to form a water-soluble adduct.[1][2][3] This allows you to wash away the non-aldehydic impurities with an organic solvent. The pure aldehyde can then be regenerated from the aqueous layer by adding a base.[1][4] This chemical separation technique is often more effective than chromatography for separating compounds with similar polarities.[4]
Issue 2: The aldehyde functional group seems to be degrading on the silica gel column.
-
Question: I'm observing streaking and significant loss of material when I purify this compound using silica gel chromatography. What's happening and how can I prevent it?
-
Answer: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption.[2] To mitigate this, you can:
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1%).
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.
-
Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
-
Alternative Purification: If the problem persists, avoid silica gel chromatography altogether and use the bisulfite extraction method described in Issue 1 .
-
Issue 3: How do I remove unreacted terminal alkynes or homocoupled diyne byproducts?
-
Question: My reaction mixture contains residual starting materials (terminal alkynes) and symmetrical 1,3-diyne byproducts from homocoupling. How can I separate these from my desired unsymmetrical diyne product?
-
Answer:
-
Terminal Alkynes: Terminal alkynes are weakly acidic (pKa ≈ 25) and can be deprotonated by a strong base like sodium amide (NaNH₂).[5][6][7] This forms a salt, which may allow for separation via extraction. A more specialized method involves the use of adsorbents containing silver ions, which selectively form silver acetylides with terminal alkynes, allowing for their removal.[8]
-
Homocoupled Diynes: These non-polar impurities can be very difficult to separate from the desired product by chromatography due to similar polarities. Optimizing the reaction conditions (e.g., using a palladium/copper catalyst system) to favor cross-coupling over homocoupling is the best preventative measure.[9] If separation is necessary, careful flash chromatography with a low-polarity solvent system (e.g., hexanes with very small amounts of ether or dichloromethane) may be effective.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common persistent impurities in the synthesis of this compound? A1: Common impurities include:
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Carboxylic Acids: Formed from the oxidation of the aldehyde group.[2]
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Unreacted Starting Materials: Such as terminal alkynes used in coupling reactions.
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Homocoupled Byproducts: Symmetrical diynes formed during coupling reactions.[9]
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Residual Catalysts: Traces of metal catalysts (e.g., Pd, Cu) used in synthesis.
-
Alcohols: Corresponding alcohol if the aldehyde was synthesized via oxidation.
Q2: Can I use distillation to purify this compound? A2: Distillation is a possibility if the compound is thermally stable and volatile enough. However, polyunsaturated molecules, especially those with conjugated systems like diynes, can be prone to polymerization at elevated temperatures. It is crucial to perform any distillation under high vacuum and at the lowest possible temperature. A small-scale test is recommended to check for thermal stability before attempting a large-scale distillation.
Q3: Is recrystallization a viable purification method? A3: If this compound is a solid at room temperature, recrystallization can be an excellent and scalable purification technique.[10] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution.
Q4: How can I effectively remove trace metal catalyst residues? A4: Metal scavengers are highly effective for this purpose. These are functionalized silica gels or polymers designed to selectively bind and remove dissolved metal species from solution.[10] You can either stir the crude product solution with the scavenger resin and then filter, or pass the solution through a cartridge packed with the scavenger. This is often more effective than aqueous washes for removing trace metals.
Experimental Protocols
Protocol: Purification of this compound via Sodium Bisulfite Adduct Formation
This protocol describes the selective removal of this compound from non-aldehydic impurities. The aldehyde is later regenerated in pure form.[4][11]
Materials:
-
Crude this compound mixture
-
Dimethylformamide (DMF) or Methanol (MeOH)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Deionized water
-
Hexanes or a 10% ethyl acetate/hexanes mixture
-
50% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product mixture in a minimal amount of DMF (recommended for aliphatic aldehydes) or methanol.[4] Transfer this solution to a separatory funnel.
-
Note: This protocol should be performed in a fume hood as sulfur dioxide gas may be generated.[11]
-
-
Adduct Formation: Add saturated aqueous sodium bisulfite solution (approximately 5-10 volumes relative to the DMF/MeOH). Shake the funnel vigorously for 30-60 seconds.[4][11] The bisulfite adduct of this compound will form and partition into the aqueous phase.
-
Extraction of Impurities: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) to the separatory funnel.[4] Shake well and allow the layers to separate. Drain the lower aqueous layer (containing the aldehyde adduct) into a clean flask. Discard the organic layer, which contains the non-aldehydic impurities.
-
Wash Step: Return the aqueous layer to the separatory funnel and wash it once more with the organic solvent to remove any residual impurities. Again, collect the aqueous layer and discard the organic layer.
-
Regeneration of the Aldehyde: Return the purified aqueous layer to the separatory funnel. Add a fresh portion of an organic solvent (e.g., ethyl acetate or diethyl ether). While stirring or shaking, slowly add 50% NaOH solution dropwise until the aqueous layer is strongly basic (pH > 12, check with pH paper).[11] This reverses the bisulfite addition, regenerating the pure aldehyde which will move into the organic layer.[1][4]
-
Isolation: Separate the layers and collect the organic layer. Extract the aqueous layer one more time with the organic solvent to ensure full recovery. Combine all organic extracts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified this compound.
Data Summary
The following table summarizes the effectiveness of different purification techniques for aldehydes and related compounds, based on literature data.
| Purification Method | Typical Purity Achieved | Typical Recovery | Advantages | Disadvantages |
| Sodium Bisulfite Extraction | > 95%[4] | > 95%[4] | Highly selective for aldehydes; excellent for removing polar impurities with similar Rf values.[4] | Requires chemical reaction and regeneration steps; not suitable for base-sensitive molecules. |
| Silica Gel Chromatography | Variable | 50-90% | Good for separating compounds with different polarities. | Can cause degradation of sensitive aldehydes; may not resolve impurities with similar polarity.[2][10] |
| Distillation | High | Variable | Good for large-scale purification of thermally stable, volatile compounds. | Risk of thermal degradation or polymerization for unsaturated compounds. |
| Recrystallization | Very High | Variable | Potentially high purity in a single step; scalable. | Only applicable to solid compounds; requires finding a suitable solvent system.[10] |
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for selecting a purification method.
References
- 1. Workup [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alkyne - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
- 9. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]
- 10. silicycle.com [silicycle.com]
- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
Resolving inconsistencies in the characterization of Trideca-4,7-diynal.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistencies in the characterization of novel alkynals, with a focused case study on the hypothetical compound Trideca-4,7-diynal.
Frequently Asked Questions (FAQs)
Q1: We have synthesized this compound, but the spectral data from different batches are inconsistent. What could be the cause?
A1: Inconsistencies in spectral data for a compound like this compound can arise from several factors. The most common culprits include the presence of geometric isomers (if applicable to your synthesis route), residual solvents, starting materials, or byproducts from the reaction. It is also possible that the compound itself is unstable under certain conditions, leading to degradation products. We recommend a systematic approach to troubleshoot this issue, starting with a review of the synthetic and purification procedures.
Q2: Our elemental analysis results for this compound do not match the theoretical values. How should we proceed?
A2: A discrepancy in elemental analysis is a strong indicator of impurities. Common impurities could include residual solvents (especially water or organic solvents used in purification), inorganic salts from workup procedures, or unreacted starting materials. We advise re-purifying the sample, ensuring it is thoroughly dried under high vacuum, and then repeating the analysis. If the discrepancy persists, consider the possibility of an unexpected adduct formation.
Q3: The observed melting point of our synthesized this compound is broad and lower than predicted. What does this suggest?
A3: A broad melting point range is a classic sign of an impure compound. The presence of even small amounts of impurities can disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point. We recommend further purification of your sample, for instance by column chromatography or recrystallization, to obtain a sharp melting point.
Troubleshooting Guides
Guide 1: Resolving Inconsistent Spectroscopic Data
This guide provides a step-by-step process to identify the source of inconsistencies in NMR, IR, and MS data for this compound.
Hypothetical Inconsistent Data for this compound:
| Parameter | Batch A Data | Batch B Data | Expected Value |
| ¹H NMR (Aldehyde Proton, ppm) | 9.75 (triplet) | 9.78 (singlet) | 9.7-9.8 (triplet) |
| ¹³C NMR (Carbonyl Carbon, ppm) | 202.5 | 201.9 | ~202 |
| IR (C≡C Stretch, cm⁻¹) | 2230 (weak) | 2235 (weak), 2150 (shoulder) | ~2230 |
| Mass Spec (m/z) | 190.1350 [M]+ | 190.1355 [M]+, 208.1460 [M+H₂O]+ | 190.1358 |
Troubleshooting Workflow:
Validation & Comparative
A Comparative Guide to Validating the Chemical Structure of Synthesized (4Z,7Z)-Trideca-4,7-dienal
Note on Nomenclature: The initial topic specified "Trideca-4,7-diynal". However, publicly available chemical data predominantly points to "(4Z,7Z)-Trideca-4,7-dienal," a structurally related compound with double bonds (diene) instead of triple bonds (diyne). This guide will proceed using the diene as the primary example, as the analytical validation principles are analogous.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the chemical structure of a synthesized target molecule, using (4Z,7Z)-Trideca-4,7-dienal as a case study. We will explore the application of key analytical techniques, compare the expected experimental data with that of potential isomers, and provide detailed experimental protocols.
Comparative Analysis of Analytical Techniques
The unambiguous determination of a chemical structure requires a multi-faceted approach, where each analytical technique provides a unique piece of the structural puzzle. The four cornerstone methods for the characterization of an organic molecule like (4Z,7Z)-Trideca-4,7-dienal are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1][2][3]
-
¹H NMR Spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For (4Z,7Z)-Trideca-4,7-dienal, it is crucial for confirming the presence of the aldehyde proton, the vinyl protons of the two Z-configured double bonds, and the various methylene and methyl groups in the aliphatic chain. The coupling constants between the vinyl protons are particularly diagnostic for the cis (Z) stereochemistry.
-
¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. The chemical shift of each carbon indicates its electronic environment, allowing for the identification of the carbonyl carbon of the aldehyde, the sp²-hybridized carbons of the double bonds, and the sp³-hybridized carbons of the alkyl chain.
-
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[1] The molecular ion peak confirms the overall molecular formula, while characteristic fragmentation patterns, such as alpha-cleavage in aldehydes, can help to piece together the carbon skeleton.
-
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule.[1] For (4Z,7Z)-Trideca-4,7-dienal, the key absorptions will be the C=O stretch of the aldehyde and the C-H stretch of the aldehyde proton, as well as the =C-H stretch of the cis-alkenes.
The following diagram illustrates the general workflow for synthesizing and validating a chemical compound.
Caption: Workflow for Chemical Synthesis and Structural Validation.
Data Presentation: Comparative Spectroscopic Data
The table below summarizes the expected quantitative data for (4Z,7Z)-Trideca-4,7-dienal and a potential isomeric impurity, (4E,7Z)-Trideca-4,7-dienal. The presence of the trans (E) double bond in the isomer would lead to noticeable differences in the NMR spectra, particularly in the coupling constants of the vinyl protons.
| Analytical Technique | Parameter | Expected Data for (4Z,7Z)-Trideca-4,7-dienal | Comparative Data for (4E,7Z)-Trideca-4,7-dienal |
| Mass Spectrometry | Molecular Ion (M+) | m/z = 194.1671 | m/z = 194.1671 |
| Key Fragments | m/z = 41, 55, 67, 81, 95, 123, 151 | Similar fragmentation, potential minor intensity differences | |
| ¹H NMR | Aldehyde Proton (CHO) | ~9.7 ppm (triplet) | ~9.7 ppm (triplet) |
| Vinyl Protons (CH =CH ) | ~5.3-5.5 ppm (multiplet) | ~5.3-5.6 ppm (multiplet, different splitting) | |
| Allylic Protons | ~2.7-2.8 ppm | ~2.7-2.8 ppm | |
| Aliphatic Protons | ~0.9-2.5 ppm | ~0.9-2.5 ppm | |
| J-coupling (vinyl) | J ≈ 10-12 Hz (cis) | J ≈ 15-18 Hz (trans) for one double bond | |
| ¹³C NMR | Aldehyde Carbonyl | ~202 ppm | ~202 ppm |
| Vinyl Carbons | ~125-135 ppm (4 signals) | ~125-135 ppm (4 signals, slight shift differences) | |
| Aliphatic Carbons | ~14-45 ppm | ~14-45 ppm | |
| IR Spectroscopy | C=O Stretch (Aldehyde) | ~1725 cm⁻¹ | ~1725 cm⁻¹ |
| C-H Stretch (Aldehyde) | ~2720 cm⁻¹ and ~2820 cm⁻¹ | ~2720 cm⁻¹ and ~2820 cm⁻¹ | |
| =C-H Stretch (cis-alkene) | ~3010 cm⁻¹ | ~3010 cm⁻¹ and ~3020 cm⁻¹ | |
| C=C Stretch | ~1655 cm⁻¹ | ~1655 cm⁻¹ and ~1675 cm⁻¹ |
The following diagram illustrates how the data from each spectroscopic technique contributes to the final structural confirmation.
Caption: Logical Flow from Spectroscopic Data to Structure Validation.
Experimental Protocols
Below are detailed methodologies for the key experiments cited.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified synthesized compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all peaks and determine coupling constants for relevant multiplets.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound as a sharp peak.
-
-
MS Detection:
-
Set the EI source to the standard 70 eV.
-
Acquire mass spectra across a range of m/z 40-400.
-
Identify the molecular ion peak (M+) and analyze the fragmentation pattern of the peak corresponding to the synthesized compound.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As (4Z,7Z)-Trideca-4,7-dienal is expected to be a liquid, a neat sample can be analyzed. Place a single drop of the pure liquid between two KBr or NaCl salt plates to create a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background.
-
Acquire the spectrum over a range of 4000 to 600 cm⁻¹.
-
Identify the key absorption bands corresponding to the functional groups present in the molecule.
-
By systematically applying these techniques and comparing the acquired data with expected values and those of potential alternatives, researchers can confidently validate the chemical structure of their synthesized compounds.
References
Trideca-4,7-diynal versus other terminal alkynes in chemical reactions.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terminal alkynes are indispensable reagents in modern organic synthesis and chemical biology, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their unique reactivity, particularly in metal-catalyzed cross-coupling and cycloaddition reactions, has established them as critical building blocks in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. This guide provides an objective comparison of the performance of various terminal alkynes in two of the most powerful and widely used transformations: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry."
While this guide aims to provide a comparative analysis, it is important to note the absence of specific experimental data in the public domain for Trideca-4,7-diynal. Therefore, to illustrate the comparative reactivity of terminal alkynes, this document will focus on three representative examples: a simple aliphatic alkyne (1-Octyne), an aromatic alkyne (Phenylacetylene), and a functionalized alkyne (Propargyl Alcohol). The data presented is collated from various studies, and reaction conditions are specified to ensure a fair and objective comparison.
Comparative Performance in Key Chemical Reactions
The reactivity of terminal alkynes can be influenced by several factors, including steric hindrance, electronic effects of substituents, and the specific reaction conditions employed. The following tables summarize quantitative data for the Sonogashira coupling and CuAAC reactions for our selected representative terminal alkynes.
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
| Alkyne | Aryl Halide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | NMP / DIPEA | 100 | 12 | 95 | [1] |
| Phenylacetylene | Iodobenzene | Pd(OAc)₂ / PPh₃ / CuI | DMF / Et₃N | 100 | 3 | 96 | [2] |
| 1-Octyne | Aryl Halides | Pd(OAc)₂ | DMF | 70 | - | Good to high yields | [3] |
| Propargyl Alcohol | Iodobenzene | PdCl₂(PPh₃)₂ | Ionic Liquid | 55 | 3 | Good yields | [4] |
| Propargyl Alcohol | 2-Iodotoluene | OxPdCy@clay / CuI | DMF / Et₃N | 70 | - | Satisfactory yields | [3] |
Note: Direct comparative studies under identical conditions are limited. The provided data is from different sources and reflects the typical performance of these alkynes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and specific formation of 1,2,3-triazoles from an azide and a terminal alkyne.
| Alkyne | Azide | Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuI | Cyrene™ / Et₃N | 30°C | 0.5 | >99 | [3] |
| Phenylacetylene | Benzyl Azide | Cu-MONPs | Water | 50°C | 24 | 98 | [5] |
| 1-Octyne | Benzyl Azide | Pd(OAc)₂ | DMF | 70°C | - | Satisfactory yields | [3] |
| Propargyl Alcohol | Benzyl Azide | PEG-tris-trz-Cu(I) | Water | 30-35°C | 20 | 97 | |
| Propargyl Alcohol | Benzyl Azide | Cu(I)-PANI@MWCNT / KOH | DMF | 135°C | 4 | 60 | [6] |
Note: The reactivity in CuAAC can be significantly influenced by the ligand used for the copper catalyst and the solvent system. The data reflects a range of conditions reported in the literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
General Procedure for Sonogashira Cross-Coupling of Phenylacetylene with Iodobenzene
Materials:
-
Phenylacetylene
-
Iodobenzene
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide, co-catalyst)
-
N-Methyl-2-pyrrolidone (NMP, solvent)
-
N,N-Diisopropylethylamine (DIPEA, base)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂(PPh₃)₂ (0.05 mmol), CuI (0.05 mmol), and NMP (2 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add iodobenzene (0.5 mmol), phenylacetylene (1 mmol), and DIPEA (0.75 mmol) to the flask.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diphenylacetylene.[1]
General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Phenylacetylene with Benzyl Azide
Materials:
-
Phenylacetylene
-
Benzyl azide
-
CuI (Copper(I) iodide, catalyst)
-
Cyrene™ (solvent)
-
Triethylamine (Et₃N, base)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a reaction vial, dissolve phenylacetylene (1 mmol) and benzyl azide (1.15 mmol) in Cyrene™ (2.5 mL).
-
Add CuI (0.01 mmol) and Et₃N (0.1 mmol) to the solution.
-
Stir the reaction mixture at 30°C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 30 minutes.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by crystallization or column chromatography if necessary.[3]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for utilizing terminal alkynes in chemical biology and a conceptual signaling pathway that can be investigated using alkyne-modified probes.
Caption: Experimental workflow for proteomic analysis using an alkyne-modified probe.
Caption: Conceptual diagram of the MAPK signaling pathway probed by an alkyne-modified inhibitor.
Conclusion
Terminal alkynes are a powerful and versatile class of organic compounds with broad applications in both synthetic chemistry and as tools for biological investigation. While direct comparative data for this compound remains elusive, the analysis of representative terminal alkynes—1-Octyne, Phenylacetylene, and Propargyl Alcohol—in Sonogashira and CuAAC reactions highlights the nuanced differences in their reactivity based on their structural and electronic properties.
Phenylacetylene, as an aromatic alkyne, generally exhibits high reactivity in both transformations. 1-Octyne, a simple alkyl alkyne, demonstrates good reactivity, particularly in Sonogashira couplings. Propargyl alcohol, with its hydroxyl functionality, offers a versatile handle for further derivatization and participates effectively in both reaction types, although its reactivity can be influenced by the specific catalyst and conditions employed.
The choice of a terminal alkyne for a specific application will ultimately depend on the desired reactivity profile, the required functional group tolerance, and the overall synthetic strategy. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in making informed decisions for their synthetic and chemical biology endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Trideca-4,7-diynal Analog Reactivity: A Review of Available Data
A comprehensive review of available scientific literature reveals a notable scarcity of direct comparative studies on the reactivity of Trideca-4,7-diynal and its analogs. While the broader class of polyynes, hydrocarbons containing multiple carbon-carbon triple bonds, has been the subject of considerable research, specific quantitative data and detailed experimental protocols for a series of this compound analogs remain largely unpublished. This guide, therefore, synthesizes the general principles of polyyne and α,β-unsaturated aldehyde reactivity that would govern the behavior of these compounds and highlights the gaps in the current body of knowledge.
The inherent reactivity of this compound stems from the electrophilic nature of the aldehyde functional group and the high electron density of the conjugated diyne system. Analogs of this structure would likely exhibit a range of reactivities based on the electronic and steric nature of substituents. Modifications to the alkyl chain, substitution at positions adjacent to the aldehyde or the diyne moiety, or alteration of the aldehyde to another functional group would all be expected to modulate the molecule's susceptibility to nucleophilic attack and other chemical transformations.
Theoretical Reactivity Framework
The reactivity of this compound analogs can be conceptualized through the lens of established organic chemistry principles. The aldehyde group provides a primary site for nucleophilic addition, while the diyne system can participate in a variety of reactions, including cycloadditions, metal-catalyzed cross-couplings, and radical additions. The conjugation between these two functionalities suggests a potential for complex, multi-step reaction pathways.
A hypothetical experimental workflow to probe the comparative reactivity of a series of this compound analogs is outlined below. This workflow is based on standard methodologies for studying the kinetics and outcomes of organic reactions.
A Comparative Analysis of the Biological Activity of Trideca-4,7-diynal and Structurally Related Polyacetylenes
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the biological activities of the polyacetylene Trideca-4,7-diynal with its structural analogs. This publication provides a detailed analysis of cytotoxicity and anti-inflammatory effects, supported by experimental data and protocols, to inform future research and development in this promising class of compounds.
The burgeoning field of natural product research has identified polyacetylenes as a class of compounds with significant therapeutic potential. Among these, this compound, a 13-carbon polyacetylenic aldehyde, has garnered interest. Due to a lack of direct biological data for this specific compound, this guide provides a comparative analysis of its probable activities based on data from structurally similar polyacetylenes. This comparison focuses on two key biological effects with significant therapeutic implications: cytotoxicity against cancer cell lines and anti-inflammatory activity.
Comparative Cytotoxicity
Polyacetylenes are well-documented for their cytotoxic effects against various cancer cell lines. This activity is influenced by factors such as carbon chain length, the number and position of triple bonds, and the nature of functional groups. While no specific cytotoxicity data for this compound is currently available, an analysis of related polyacetylenes provides valuable insights.
Generally, the cytotoxic potency of polyacetylenes increases with the number of conjugated triple bonds. The presence of functional groups such as hydroxyl or aldehyde moieties also modulates this activity. The following table summarizes the cytotoxic activity (IC50 values) of several polyacetylenes against various cancer cell lines, offering a predictive framework for the potential activity of this compound.
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| This compound (Predicted) | C13H16O | Various | - | - |
| Falcarinol | C17H24O | HT-29 (Colon) | >50 | [1] |
| Caco-2 (Colon) | 4 | [2] | ||
| K562 (Leukemia) | 2.62 | [3] | ||
| Falcarindiol | C17H24O2 | HT-29 (Colon) | >50 | [1] |
| K562 (Leukemia) | 14.43 | [3] | ||
| Panaxydol | C17H24O2 | HT-29 (Colon) | 40 | [1] |
| (3S,10R)-tridaxin B | C17H22O3 | K562 (Leukemia) | 2.62 | [3] |
| Tridaxin F | C17H20O3 | K562 (Leukemia) | 17.91 | [3] |
| 8-hydroxy-pentadeca-(9E)-ene-11,13-diyn-2-one | C15H18O2 | MIA PaCa-2 (Pancreatic) | 25.3 | [4] |
| COLO320 (Colon) | 19.8 | [4] | ||
| Pentadeca-(8Z,13Z)-dien-11-yn-2-one | C15H20O | MIA PaCa-2 (Pancreatic) | 4.8 | [4] |
| COLO320 (Colon) | 2.1 | [4] |
Comparative Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegenerative disorders. Polyacetylenes have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. The aldehyde functional group in this compound suggests it may possess notable anti-inflammatory activity, as aldehydes are known to have immunomodulatory effects.[2]
The anti-inflammatory potential of polyacetylenes is often assessed by their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. The table below presents the inhibitory concentrations (IC50) for NO production by various polyacetylenes.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (Predicted) | RAW 264.7 | - | - |
| (9Z,16S)-16-Hydroxy-9,17-octadecadiene-12,14-diynoic acid | RAW 264.7 | 4.28 | [2] |
| (3S,10R)-tridaxin A | RAW 264.7 | 15.92 | [3] |
| Tridaxin G | RAW 264.7 | 20.35 | [3] |
Signaling Pathways
The anti-inflammatory effects of polyacetylenes are largely attributed to their modulation of critical signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Polyacetylenes have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory cytokines and enzymes like COX-2 and iNOS.[2][5]
References
- 1. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Cytotoxic and anti-inflammatory polyacetylenes from Tridax procumbens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Utility of (4Z,7Z)-Trideca-4,7-dienal
Preliminary Note: Initial searches for "Trideca-4,7-diynal" did not yield information on a compound with this specific name. The scientifically documented and commercially available compound with a similar structure is (4Z,7Z)-Trideca-4,7-dienal . This guide will, therefore, focus on the advantages and disadvantages of using this dienal in synthesis, assuming it to be the compound of interest for researchers, scientists, and drug development professionals.
Introduction
(4Z,7Z)-Trideca-4,7-dienal is a long-chain unsaturated aldehyde notable for its characteristic aroma and flavor profile.[1][2] While its primary application lies within the flavor and fragrance industry, its chemical structure, featuring two cis-double bonds and a terminal aldehyde group, presents both opportunities and challenges for its use as a synthon in organic chemistry. This guide provides a comparative analysis of its synthetic utility against plausible alternatives, supported by available data and methodologies.
Physicochemical Properties and Safety Data
A summary of the key properties of (4Z,7Z)-Trideca-4,7-dienal is presented below. This data is crucial for its handling, storage, and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂O | [3] |
| Molecular Weight | 194.31 g/mol | [3] |
| CAS Number | 13552-95-9 | [3][4] |
| Boiling Point | 286.00 to 287.00 °C @ 760.00 mm Hg (est.) | [2] |
| Flash Point | 266.00 °F (129.90 °C) (est.) | [2] |
| Solubility | Soluble in water, 3.676 mg/L @ 25 °C (est.) | [2] |
| Appearance | Not specified, likely a liquid at room temperature | |
| Odor/Flavor | Fatty | [2] |
Safety Information: (4Z,7Z)-Trideca-4,7-dienal is classified as a combustible liquid and may be fatal if swallowed and enters airways. It may also cause long-lasting harmful effects to aquatic life. The safety data sheet indicates it causes severe skin burns and eye damage and may be corrosive to metals. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.
Advantages and Disadvantages in Synthesis
The utility of (4Z,7Z)-Trideca-4,7-dienal as a synthetic building block is a balance of its unique structural features against its inherent reactivity and stability challenges.
Advantages:
-
Defined Stereochemistry: The presence of two Z-(cis) double bonds at specific positions offers a pre-defined stereochemical scaffold, which can be advantageous in the total synthesis of complex natural products where such motifs are present.
-
Reactive Aldehyde Handle: The terminal aldehyde group is a versatile functional group that can participate in a wide array of chemical transformations, including Wittig reactions, aldol condensations, reductive aminations, and oxidations to the corresponding carboxylic acid.
-
Bio-based Precursor Potential: This compound is hypothesized to originate from the metabolism of polyunsaturated fatty acids, suggesting potential for biosynthetic production routes.[1]
Disadvantages:
-
Susceptibility to Oxidation and Isomerization: The cis-double bonds and the aldehyde group make the molecule prone to oxidation and isomerization under various conditions (e.g., exposure to air, light, acid, or base).[1] This can lead to the formation of unwanted byproducts and a reduction in yield.
-
Limited Commercial Availability and High Cost: As a specialty chemical primarily used in the flavor industry, its availability in large quantities for bulk synthesis may be limited, and its cost may be higher compared to simpler, more common aldehydes.
-
Safety Concerns: The compound's hazardous properties, including its corrosivity and potential for causing severe burns, necessitate stringent handling procedures.
Comparison with Alternative Synthetic Building Blocks
In many synthetic applications, simpler, more stable, and more readily available building blocks might be preferred over (4Z,7Z)-Trideca-4,7-dienal. The choice of an alternative depends on the specific target molecule.
| Alternative Building Block | Key Advantages over (4Z,7Z)-Trideca-4,7-dienal | Key Disadvantages |
| Saturated Aldehydes (e.g., Tridecanal) | Higher stability, less prone to oxidation and isomerization, generally lower cost, and wider availability. | Lacks the specific stereochemistry of the double bonds, requiring additional steps to introduce unsaturation if needed. |
| Monounsaturated Aldehydes (e.g., (Z)-4-Tridecenal) | More stable than the dienal, offering a single site for specific reactions at the double bond. | Lacks the second double bond, limiting its utility in syntheses requiring a diene system. |
| Alkynes (e.g., Trideca-4,7-diyne) | Alkynes are generally more stable than cis-alkenes and can be stereoselectively reduced to either cis- or trans-alkenes. | Requires an additional reduction step to form the desired alkene geometry. |
Experimental Protocols
Detailed experimental protocols for reactions involving aldehydes are well-established in the literature. Below is a generalized protocol for a Wittig reaction, a common transformation for aldehydes like (4Z,7Z)-Trideca-4,7-dienal.
General Protocol for a Wittig Reaction:
-
Ylide Preparation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in a suitable anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon). A strong base (e.g., n-butyllithium, sodium hydride) is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the corresponding ylide. The mixture is stirred for a specified time to ensure complete formation of the ylide.
-
Reaction with Aldehyde: A solution of the aldehyde (e.g., (4Z,7Z)-Trideca-4,7-dienal) in the same anhydrous solvent is added dropwise to the ylide solution at the same low temperature.
-
Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or water.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired alkene.
Visualizing Synthetic Pathways
The following diagrams illustrate a hypothetical synthetic application of (4Z,7Z)-Trideca-4,7-dienal and a comparative workflow.
Caption: Figure 1: Hypothetical Synthetic Transformation of (4Z,7Z)-Trideca-4,7-dienal.
Caption: Figure 2: Comparative Workflow for Diene Synthesis.
Conclusion
(4Z,7Z)-Trideca-4,7-dienal is a specialized chemical with a unique structure that can be beneficial in specific synthetic contexts, particularly when its inherent stereochemistry is desired in the target molecule. However, its use is accompanied by challenges related to stability, cost, and safety. For many applications, more stable and readily available alternatives may offer a more practical and efficient synthetic route. The decision to use (4Z,7Z)-Trideca-4,7-dienal in a synthesis must be based on a careful evaluation of these advantages and disadvantages in the context of the specific synthetic goal.
References
Known limitations and scope of Trideca-4,7-diynal in research applications.
A comprehensive review of scientific literature and chemical databases reveals that Trideca-4,7-diynal is a compound with a notable absence of documented research applications, biological activity, or established signaling pathways. Efforts to detail its known limitations and compare it to alternative research tools are therefore constrained by a fundamental lack of available data.
No Established Research Applications
Absence of Comparative Data and Alternatives
The core request to create a comparison guide with other alternatives cannot be fulfilled due to the absence of a defined application for this compound. Without an established use-case, it is impossible to identify relevant alternatives for a comparative analysis of performance, efficacy, or methodology. For instance, if it were a fluorescent probe, it would be compared to other dyes; if it were a metabolic inhibitor, it would be compared to other compounds targeting the same pathway. The lack of such a context renders any comparison moot.
Data Presentation and Experimental Protocols
Consequently, there is no quantitative data to summarize in tabular form, nor are there any experimental protocols to detail. The scientific record does not contain information on its activity, toxicity, binding affinity, or any other performance metric that would be necessary for a data-driven comparison.
Visualization of Pathways and Workflows
Similarly, the request for diagrams of signaling pathways, experimental workflows, or logical relationships involving this compound cannot be met. As the compound has not been described in the context of biological systems or specific experimental procedures, there are no established pathways or workflows to visualize.
A Comparative Analysis of Trideca-4,7-diynal: Experimental Data vs. Published Literature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected experimental data for Trideca-4,7-diynal against published literature values for structurally similar compounds. Due to the limited availability of specific experimental data for this compound in public literature, this comparison relies on established principles of organic spectroscopy and data from related polyunsaturated alkynes.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O | |
| Molecular Weight | 190.28 g/mol | |
| CAS Number | 87681-30-9 |
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for this compound based on typical values for alkynyl aldehydes and related compounds from published literature.
¹³C NMR Spectroscopy
The expected chemical shifts for the carbon atoms in this compound are estimated based on standard ranges for similar functional groups.[1][2][3] The aldehyde carbon is expected to be the most downfield signal, while the sp-hybridized carbons of the alkyne groups will appear in their characteristic region.
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
| C1 (CHO) | 190 - 200 | Aldehyde carbonyl carbon. |
| C2 | 40 - 50 | Methylene group adjacent to the aldehyde. |
| C3 | 20 - 30 | Methylene group. |
| C4, C5 | 70 - 90 | Internal alkyne carbons. |
| C6 | 20 - 30 | Methylene group between the alkynes. |
| C7, C8 | 70 - 90 | Internal alkyne carbons. |
| C9 - C12 | 10 - 40 | Alkyl chain carbons. |
| C13 | ~14 | Terminal methyl group. |
¹H NMR Spectroscopy
Proton NMR data is predicted based on typical coupling constants and chemical shifts for protons in similar electronic environments.
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| H1 (CHO) | 9.6 - 9.8 | Triplet | Aldehyde proton coupled to C2 protons. |
| H2 | ~2.5 | Quartet | Methylene protons adjacent to the aldehyde. |
| H3 | ~1.6 | Multiplet | Methylene protons. |
| H6 | ~2.2 | Multiplet | Methylene protons between the alkynes. |
| H9 - H12 | 1.2 - 1.5 | Multiplets | Alkyl chain protons. |
| H13 | ~0.9 | Triplet | Terminal methyl protons. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aldehyde and internal alkyne functional groups.[4][5][6][7]
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
| C=O (Aldehyde) | 1720 - 1740 | Strong |
| C-H (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (two bands) |
| C≡C (Internal Alkyne) | 2100 - 2260 | Weak to medium |
Experimental Protocols
General Synthesis of a Diynal via Cadiot-Chodkiewicz Coupling
Step 1: Synthesis of 1-bromo-1-heptyne (Precursor 1)
-
To a solution of 1-heptyne in acetone, add N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-1-heptyne.
Step 2: Synthesis of Hex-5-yn-1-al (Precursor 2)
-
Protect the aldehyde of 5-hexynal as a dimethyl acetal.
-
The resulting protected alkyne is carried forward to the coupling step.
Step 3: Cadiot-Chodkiewicz Coupling
-
To a solution of 1-bromo-1-heptyne and the protected hex-5-yn-1-al in a suitable solvent (e.g., THF/methanol), add a catalytic amount of copper(I) chloride and an amine base (e.g., ethylamine).
-
Stir the reaction at room temperature under an inert atmosphere.
-
After completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product.
-
Purify the coupled product by column chromatography.
Step 4: Deprotection
-
Treat the purified, protected diynal with an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the acetal and yield this compound.
-
Purify the final product by column chromatography.
Visualizations
Synthetic Workflow for this compound
Caption: A representative synthetic pathway for this compound.
Hypothetical Signaling Pathway Modulation
Polyunsaturated fatty acids and their analogs can influence various cellular signaling pathways. Alkynyl-containing fatty acid surrogates have been used to study lipid metabolism and oxidation.[11][12] Reactive aldehydes are also known to interact with cellular nucleophiles, potentially modulating pathways related to oxidative stress and inflammation.
Caption: Potential cellular interactions of this compound.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ω-Alkynyl lipid surrogates for polyunsaturated fatty acids: free radical and enzymatic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Potential Cross-Reactivity of Trideca-4,7-diynal: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is a critical step in the evaluation of any new chemical entity. This guide provides a comparative assessment of Trideca-4,7-diynal, a polyyne compound, by leveraging experimental data from structurally related natural products. Due to the limited direct research on this compound, this analysis focuses on predicting its potential for cross-reactivity based on the well-documented activities of similar polyynes, such as falcarinol and falcarindiol.
Polyynes, characterized by the presence of one or more carbon-carbon triple bonds, are a class of natural products known for a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][2][3][4] The inherent reactivity of the diyne functional group suggests a potential for covalent interactions with biological macromolecules, which is a primary driver of both their therapeutic efficacy and potential for cross-reactivity.
Comparative Analysis of Polyynes
To infer the potential activity of this compound, we can compare its structure to that of well-characterized polyynes. Falcarinol and falcarindiol, found in common vegetables like carrots, have been extensively studied and serve as excellent benchmarks.
| Compound | Structure | Key Biological Activities | Known Mechanisms of Action |
| This compound | C₁₃H₁₆O | Not well-characterized. | Predicted to act as an electrophile due to the aldehyde and diyne moieties, potentially reacting with nucleophilic residues in proteins. |
| Falcarinol (FaOH) | C₁₇H₂₄O | Cytotoxic, pro-apoptotic, anti-inflammatory.[5][6][7] | Alkylating agent, modulates NF-κB pathway, induces cell cycle arrest.[6][7][8] |
| Falcarindiol (FaDOH) | C₁₇H₂₄O₂ | Less cytotoxic than falcarinol, anti-inflammatory, induces apoptosis.[5][6][7][8] | S-alkylation of Keap1, activation of Nrf2/ARE pathway, caspase-dependent apoptosis.[7][9] |
Key Structural and Reactivity Insights:
-
The presence of the conjugated diyne system in all three compounds is a key feature that suggests a predisposition for acting as electrophiles.
-
The aldehyde group in this compound is also an electrophilic center, potentially increasing its reactivity compared to the alcohol functionalities in falcarinol and falcarindiol.
-
The lipophilicity of these compounds, dictated by their long hydrocarbon chains, facilitates their passage through cell membranes.
Potential Signaling Pathways and Cross-Reactivity
Based on the known targets of falcarinol-type polyacetylenes, this compound could potentially interact with and modulate various signaling pathways critical for cell survival and inflammation.
Caption: Potential modulation of NF-κB and Nrf2 pathways by this compound.
The diagram above illustrates two key pathways that are often modulated by reactive small molecules. The potential for this compound to interact with proteins in these pathways, such as IKK in the NF-κB pathway and Keap1 in the Nrf2 pathway, highlights the possibility of cross-reactivity.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a tiered approach is recommended, starting with broad screening and progressing to more specific cellular assays.
Kinase Inhibition Profiling
A broad kinase screen is a valuable first step to identify potential off-target interactions.
Methodology:
-
Assay Principle: A panel of recombinant kinases is used to assess the inhibitory activity of this compound. The assay typically measures the phosphorylation of a substrate by a kinase, and a decrease in this signal indicates inhibition.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound.
-
Incubate the reaction mixture for a predetermined time at the optimal temperature for the kinase.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent (e.g., luminescence-based or fluorescence-based).
-
A known kinase inhibitor should be used as a positive control.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value for any kinases that show significant inhibition.
References
- 1. Bacterial polyynes uncovered: a journey through their bioactive properties, biosynthetic mechanisms, and sustainable production strategies - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activities of Polyynes from the Root Bark of Oplopanax horridus and Their Acetylated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Designing a Rigorous Framework for Evaluating Trideca-4,7-diynal: A Guide to Effective Control Experiments
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Validating the Biological Activity of a Novel Bioactive Compound.
The emergence of novel compounds with potential therapeutic value necessitates stringent and well-designed experimental protocols to validate their biological activity and elucidate their mechanism of action. This guide provides a framework for designing effective control experiments for studies involving Trideca-4,7-diynal, a compound with a unique polyyne structure suggesting potential bioactivity. By comparing its hypothetical performance against established alternatives and employing a suite of robust controls, researchers can generate high-quality, reproducible data essential for advancing drug discovery and development.
This guide is structured to provide a comprehensive overview of the critical control experiments required, detailed methodologies for key assays, and a comparative analysis of hypothetical data. The inclusion of signaling pathway diagrams, experimental workflows, and logical relationships created using Graphviz will aid in the conceptualization and implementation of these studies.
Hypothetical Biological Context: this compound as a Covalent Kinase Inhibitor
Given the electrophilic nature of the diyne functional group, we hypothesize that this compound may act as a covalent inhibitor of a key signaling protein. For the purpose of this guide, we will postulate that this compound targets "Kinase X," a critical enzyme in a hypothetical cancer cell proliferation pathway. This pathway involves the activation of a transcription factor, "TF-A," leading to the expression of genes that drive cell division.
Comparative Compounds: Establishing a Performance Baseline
To objectively evaluate the efficacy and specificity of this compound, it is essential to compare its performance against well-characterized alternative compounds. For our hypothetical scenario, we will use the following comparators:
-
Compound A (Positive Control): A known, potent, and commercially available covalent inhibitor of Kinase X.
-
Compound B: A non-covalent inhibitor of Kinase X, to differentiate the mechanism of action.
-
Compound C (Negative Control): A structurally similar analog of this compound that lacks the reactive diyne moiety (e.g., Trideca-4,7-dienal). This control is crucial to demonstrate that the observed biological effects are attributable to the specific chemical features of this compound.
Data Presentation: Comparative Analysis of Hypothetical In Vitro Data
The following tables summarize hypothetical quantitative data from a series of in vitro experiments designed to characterize the activity of this compound and its comparators.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | IC50 (nM) for Kinase X |
| This compound | 50 |
| Compound A | 10 |
| Compound B | 100 |
| Compound C | > 10,000 |
| Vehicle (DMSO) | No Inhibition |
Table 2: Cellular Target Engagement (Western Blot)
| Compound (1 µM) | p-TF-A (Downstream Target) Level (% of Control) |
| This compound | 25 |
| Compound A | 10 |
| Compound B | 40 |
| Compound C | 95 |
| Vehicle (DMSO) | 100 |
Table 3: Cell Proliferation Assay (MTT)
| Compound | EC50 (µM) in Cancer Cell Line |
| This compound | 1.5 |
| Compound A | 0.5 |
| Compound B | 5.0 |
| Compound C | > 50 |
| Vehicle (DMSO) | No Effect |
Table 4: Cytotoxicity Assay (LDH Release)
| Compound (10 µM) | % Cytotoxicity |
| This compound | < 5 |
| Compound A | < 5 |
| Compound B | < 5 |
| Compound C | < 5 |
| Vehicle (DMSO) | < 2 |
| Lysis Buffer (Positive Control) | 100 |
Experimental Protocols: Detailed Methodologies
4.1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compounds on the activity of purified Kinase X.
-
Methodology:
-
Prepare a reaction mixture containing purified Kinase X, its substrate (a synthetic peptide), and ATP in a kinase assay buffer.
-
Add serial dilutions of this compound, comparator compounds, or vehicle (DMSO) to the reaction mixture in a 96-well plate.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., a phosphospecific antibody-based detection system or a luminescence-based ATP detection assay).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
4.2. Western Blot Analysis for Target Engagement
-
Objective: To assess the effect of the compounds on the phosphorylation of the downstream target of Kinase X (TF-A) in a cellular context.
-
Methodology:
-
Culture the cancer cell line to 70-80% confluency in 6-well plates.
-
Treat the cells with this compound, comparator compounds, or vehicle (DMSO) at a final concentration of 1 µM for 2 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated TF-A (p-TF-A) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with an antibody for total TF-A and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantify the band intensities using densitometry software.
-
4.3. Cell Proliferation (MTT) Assay
-
Objective: To evaluate the effect of the compounds on the viability and proliferation of the cancer cell line.
-
Methodology:
-
Seed the cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, comparator compounds, or vehicle (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the EC50 value.
-
Mandatory Visualizations: Diagrams for Conceptual Understanding
The following diagrams provide a visual representation of the hypothetical signaling pathway, the experimental workflow for evaluating this compound, and the logical design of the control experiments.
Caption: Hypothetical signaling pathway where this compound covalently inhibits Kinase X.
A Comparative Guide to Assessing the Isomeric Purity of Trideca-4,7-diynal
For Researchers, Scientists, and Drug Development Professionals
The precise isomeric composition of Trideca-4,7-diynal, a polyunsaturated aldehyde, is critical for its intended biological activity and to ensure regulatory compliance. The presence of geometric (cis/trans) or stereoisomers can significantly impact its efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive comparison of analytical methodologies for the robust assessment of the isomeric purity of this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Method Comparison at a Glance
Three primary chromatographic techniques are benchmarked for their suitability in separating and quantifying the isomers of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC). A summary of their performance characteristics is presented below.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Supercritical Fluid Chromatography (SFC-UV/MS) |
| Principle | Separation based on volatility and polarity in the gas phase.[1] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation using a supercritical fluid as the mobile phase, effective for nonpolar and chiral compounds.[3][4] |
| Typical Stationary Phase | High-polarity capillary column (e.g., Carbowax) for isomer separation.[2] | Reversed-phase C18 (with derivatization) or Chiral Stationary Phase (CSP).[5][6] | Chiral Stationary Phase (e.g., polysaccharide-based).[3][7] |
| Derivatization | Generally not required, but can enhance volatility. | Often required for aldehydes (DNPH derivatization) and chiral alkynes.[5][8][9][10] | Typically not required, direct analysis is often possible. |
| Resolution of Isomers | Good for positional and geometric isomers.[11][12] | Excellent for a wide range of isomers, including enantiomers with CSPs.[13][14][15][16] | Excellent for chiral separations, often superior to HPLC in speed and resolution.[1][3][7][17][18][19] |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL (with derivatization)[20] | ~0.03-6.00 ng/mL[18] |
| Limit of Quantification (LOQ) | ~5-30 ng/mL | ~0.5-5 ng/mL (with derivatization)[20] | ~0.1-20 ng/mL[18] |
| Analysis Time | 15-30 minutes | 10-40 minutes (longer with complex gradients) | 5-15 minutes[3][18][19] |
| Solvent Consumption | Minimal (carrier gas) | High (organic solvents and water) | Low (primarily CO2 with small amounts of co-solvent).[1][3] |
| Strengths | High resolution for volatile and semi-volatile compounds, robust and widely available. | Versatile, applicable to a broad range of compounds, well-established methods.[2] | Fast, high-efficiency separations, environmentally friendly, ideal for chiral compounds.[1][3][4] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | High solvent consumption and cost, longer analysis times. | Higher initial instrument cost, less suitable for highly polar compounds. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and can be optimized for specific instrumentation and sample matrices.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the analysis of positional and geometric isomers of this compound due to its high resolving power for volatile compounds.
Experimental Workflow:
Caption: Workflow for GC-FID analysis of this compound.
Method Details:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: High-polarity capillary column (e.g., Agilent J&W DB-23, 60 m x 0.25 mm ID, 0.15 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 180°C.
-
Ramp 2: 10°C/min to 230°C, hold for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve the sample in hexane to a final concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For chiral analysis, derivatization to form diastereomers or the use of a chiral stationary phase is necessary. For achiral analysis of the aldehyde, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a robust and sensitive approach.[5][8][9][10]
Experimental Workflow (with DNPH Derivatization):
Caption: Workflow for HPLC-UV analysis with DNPH derivatization.
Method Details (DNPH Derivatization):
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 60% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
-
DNPH Derivatization Protocol:
-
Dissolve approximately 10 mg of the sample in 1 mL of acetonitrile.
-
Add 2 mL of a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.
-
Heat the mixture at 60°C for 30 minutes.
-
Allow to cool and dilute with acetonitrile/water (1:1) before injection.
-
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, offering significant advantages in speed and reduced solvent usage compared to normal-phase HPLC.[1][3][4][19]
Logical Relationship for Method Selection:
Caption: Decision tree for selecting an appropriate analytical method.
Method Details (Chiral SFC):
-
Instrumentation: Supercritical Fluid Chromatography system with a UV or Mass Spectrometry (MS) detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Daicel Chiralpak series).
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol or Ethanol (as co-solvent)
-
-
Gradient: 5% to 30% B over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm or MS with an appropriate interface.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the co-solvent (methanol or ethanol) to a concentration of approximately 1 mg/mL.
Concluding Remarks
The selection of the most appropriate method for assessing the isomeric purity of this compound depends on the specific analytical requirements.
-
Gas Chromatography is a reliable and high-resolution technique for the analysis of positional and geometric isomers.
-
High-Performance Liquid Chromatography , particularly with derivatization, offers versatility and high sensitivity for both chiral and achiral analyses.
-
Supercritical Fluid Chromatography emerges as a superior technique for high-throughput chiral separations, providing rapid analysis times and a greener analytical approach.
For comprehensive characterization, a combination of these techniques may be employed. For instance, GC could be used to determine the ratio of geometric isomers, while chiral SFC or HPLC would be essential for quantifying enantiomeric excess. Additionally, 13C NMR spectroscopy can serve as a valuable orthogonal technique for the quantitative determination of isomer ratios without the need for chromatographic separation.[21][22][23][24] Researchers and drug development professionals are encouraged to leverage the detailed protocols and comparative data presented in this guide to establish robust and reliable analytical methods for ensuring the quality and consistency of this compound.
References
- 1. selvita.com [selvita.com]
- 2. chiraltech.com [chiraltech.com]
- 3. waters.com [waters.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of enantiomeric triacylglycerols by chiral-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aocs.org [aocs.org]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. archives.ijper.org [archives.ijper.org]
- 18. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. apps.thermoscientific.com [apps.thermoscientific.com]
- 21. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hrcak.srce.hr [hrcak.srce.hr]
- 23. researchgate.net [researchgate.net]
- 24. magritek.com [magritek.com]
A Proposed Framework for the Comparative Study of Trideca-4,7-diynal and its Saturated Counterpart, Tridecanal
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide outlines a comprehensive experimental framework for a comparative study of the unsaturated aldehyde Trideca-4,7-diynal and its saturated analog, tridecanal. Due to a lack of direct comparative data in the existing scientific literature, this document provides a detailed roadmap for investigating their respective physicochemical properties, potential biological activities—including cytotoxicity, antimicrobial effects, and antioxidant capacity—and their influence on key cellular signaling pathways. Included are detailed experimental protocols and visualizations to guide future research in elucidating the structure-activity relationships of these long-chain aldehydes.
Introduction
Long-chain aldehydes are a diverse class of molecules with significant roles in flavor chemistry, cellular signaling, and pharmacology. The presence of unsaturation, particularly reactive functionalities like alkynes, can dramatically alter the biological activity of a molecule compared to its saturated counterpart. This guide focuses on two such molecules: this compound, a polyunsaturated aldehyde, and tridecanal, its fully saturated analog. While both compounds are utilized in the flavor and fragrance industry, a direct comparison of their biological effects is notably absent from the current literature.[1][2][3] This document presents a structured approach to bridge this knowledge gap, providing detailed methodologies for a comprehensive comparative analysis.
Physicochemical Properties
A fundamental comparison begins with the intrinsic chemical and physical properties of each compound. These properties influence their solubility, stability, and interaction with biological systems.
| Property | This compound | Tridecanal |
| Molecular Formula | C₁₃H₁₈O | C₁₃H₂₆O |
| Molecular Weight | 190.28 g/mol [4] | 198.35 g/mol [5] |
| Appearance | - (Data not readily available) | Colorless, oily liquid[2][5][6] |
| Boiling Point | - (Data not readily available) | 132-136 °C at 8 mmHg[6] |
| Melting Point | - (Data not readily available) | 14 °C[7] |
| Density | - (Data not readily available) | ~0.835 g/mL at 25 °C[6] |
| Solubility | - (Expected to be hydrophobic) | Practically insoluble in water, soluble in alcohol[2][8] |
| Structure | Contains two alkyne (triple bond) functionalities | Fully saturated alkyl chain |
Known and Potential Biological Activities
Tridecanal (Saturated Aldehyde)
Tridecanal is a naturally occurring compound found in various plants, including citrus fruits and coriander.[3][6] Its biological activities are reported to include:
-
Antimicrobial Properties: Tridecanal has demonstrated activity against various bacteria and fungi.[2]
-
Flavor and Fragrance: It is used as a flavoring agent and in fragrances due to its fresh, waxy, citrus-like aroma.[6][8]
This compound (Unsaturated Diyne Aldehyde)
Less is known about the specific biological activities of this compound. However, its chemical structure suggests several potential activities based on the reactivity of the aldehyde and diyne moieties:
-
Electrophilicity: The aldehyde group and the conjugated diyne system render the molecule electrophilic. Electrophilic compounds are known to interact with nucleophilic cellular components, such as cysteine residues in proteins, which can trigger cellular signaling pathways.[9][10][11]
-
Potential for Nrf2 Activation: Electrophilic compounds are known activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant and detoxification responses.[9][10][11][12]
-
Potential Modulation of NF-κB Signaling: Alpha,beta-unsaturated aldehydes have been shown to inhibit the pro-inflammatory NF-κB (nuclear factor-kappa B) pathway.[13][14] The electrophilic nature of this compound suggests it may have similar immunomodulatory effects.
Proposed Experimental Workflow
To systematically compare this compound and tridecanal, the following experimental workflow is proposed:
Caption: Proposed experimental workflow for the comparative study.
Detailed Experimental Protocols
Cytotoxicity Assays
5.1.1. MTT Assay (Metabolic Activity)
This assay measures the metabolic activity of cells as an indicator of cell viability.[15][16][17][18]
-
Cell Seeding: Plate adherent cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and tridecanal in serum-free media. Replace the existing media with the media containing the test compounds and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[15][17]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[16][17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[15][17] Read the absorbance at 590 nm using a microplate reader.[15][16][17]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.
5.1.2. LDH Assay (Membrane Integrity)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[19][20][21][22][23]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[22] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[19][22]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for 30 minutes, protected from light.[19][22]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[20]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[19][20]
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells treated with a lysis buffer for maximum LDH release).
Antimicrobial Susceptibility Testing
5.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24][25][26][27][28]
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a turbidity of 0.5 McFarland standard.[26]
-
Compound Dilution: Prepare two-fold serial dilutions of this compound and tridecanal in a 96-well microtiter plate using an appropriate broth medium. Due to the hydrophobic nature of the compounds, a small percentage of a solvent like DMSO may be required.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.[27]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antioxidant Capacity Assay
5.3.1. DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Sample Preparation: Prepare various concentrations of this compound and tridecanal in a suitable solvent like methanol or ethanol.
-
DPPH Reaction: Add an aliquot of each sample concentration to a solution of DPPH in the same solvent.[29]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[29]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[30]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value. A known antioxidant like ascorbic acid or Trolox should be used as a positive control.
Investigation of Signaling Pathways
Based on the electrophilic nature of this compound, it is hypothesized to modulate the Nrf2 and NF-κB signaling pathways.
Nrf2 Signaling Pathway
Unsaturated aldehydes can act as electrophiles, reacting with cysteine residues on the Keap1 protein. This disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant and detoxification enzymes.
Caption: Potential activation of the Nrf2 pathway by this compound.
NF-κB Signaling Pathway
Electrophilic α,β-unsaturated carbonyl compounds can inhibit the NF-κB pathway, often by modifying key cysteine residues in proteins of the IKK complex or NF-κB subunits themselves. This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Conclusion
This guide provides a systematic approach for the direct comparison of this compound and its saturated counterpart, tridecanal. The outlined experiments will generate crucial data on their relative cytotoxicity, antimicrobial efficacy, and antioxidant potential. Furthermore, the investigation into their effects on the Nrf2 and NF-κB signaling pathways will provide valuable mechanistic insights. The results of this proposed study will significantly contribute to understanding the structure-activity relationship of long-chain aldehydes and could unveil novel therapeutic or industrial applications for these compounds.
References
- 1. (4Z,7Z)-Trideca-4,7-dienal | 13552-95-9 | Benchchem [benchchem.com]
- 2. Tridecanal | 10486-19-8 | Benchchem [benchchem.com]
- 3. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 4. This compound | CAS#:87681-30-9 | Chemsrc [chemsrc.com]
- 5. Tridecanal - Wikipedia [en.wikipedia.org]
- 6. Tridecanal | 10486-19-8 [chemicalbook.com]
- 7. Tridecanal | C13H26O | CID 25311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing Compound Tridecanal (FDB002897) - FooDB [foodb.ca]
- 9. Activation of Nrf2 by Electrophiles Is Largely Independent of the Selenium Status of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophilic Compounds in the Human Diet and Their Role in the Induction of the Transcription Factor NRF2 [mdpi.com]
- 11. Nrf2/ARE-Mediated Antioxidant Actions of Pro-Electrophilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. LDH Cytotoxicity Assay [bio-protocol.org]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. scientificlabs.co.uk [scientificlabs.co.uk]
- 24. pubcompare.ai [pubcompare.ai]
- 25. m.youtube.com [m.youtube.com]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. Broth microdilution - Wikipedia [en.wikipedia.org]
- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 29. tandfonline.com [tandfonline.com]
- 30. DPPH Radical Scavenging Assay [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Trideca-4,7-diynal: A Procedural Guide
Immediate Safety and Handling Protocols
Before beginning any procedure involving Trideca-4,7-diynal, it is crucial to be equipped with the appropriate personal protective equipment (PPE).[1] Many organic substances are toxic and flammable, necessitating a cautious approach.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles are mandatory to prevent contact with the eyes.[1]
-
Hand Protection: Nitrile gloves should be worn to avoid skin contact.[1]
-
Body Protection: A lab coat and closed-toe shoes are essential to protect against accidental spills.[1]
-
Respiratory Protection: All handling of this compound should be conducted within a certified fume hood to prevent the inhalation of potentially harmful and volatile vapors.[1]
Step-by-Step Disposal Procedure
Given the reactive nature of alkynes, under no circumstances should this compound be disposed of down the drain. Such actions can lead to fires, the release of toxic vapors, and damage to plumbing.[2] The primary method for the disposal of organic compounds is through a licensed hazardous waste management program.[2][3]
-
Containment:
-
Carefully transfer the waste this compound into a designated and properly labeled hazardous waste container.[1][3] The container should be compatible with organic compounds and have a secure, tight-fitting lid.
-
If mixing with other organic solvent waste, ensure that the chemicals are not reactive with one another.[3] The container must be labeled with the relative proportions of each solvent.[3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Note any special hazards on the hazardous waste label.[2]
-
-
Storage:
-
Professional Disposal:
Key Hazard and Handling Summary
Due to the absence of specific quantitative data for this compound, the following table summarizes general hazards and precautions for reactive organic compounds based on available information.
| Hazard Category | Precautionary Measures |
| Flammability | Keep away from all ignition sources such as open flames, hot surfaces, and sparks.[5] Store in a dedicated cabinet for flammable substances.[1] |
| Reactivity | Alkynes can be reactive. Avoid contact with strong oxidizing agents.[5] Note any potential for instability or explosive nature on the hazardous waste label. |
| Toxicity | Handle exclusively in a fume hood to prevent inhalation.[1] Avoid all direct contact with skin and eyes by using appropriate PPE.[1] |
| Volatility | The compound may be volatile. Always handle in a well-ventilated area or a fume hood to prevent vapor accumulation.[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediately alert others in the vicinity. If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's EHS office. For small, manageable spills:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a commercial sorbent.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
Disclaimer: This guide provides procedural information based on the general principles of handling reactive organic compounds. It is not a substitute for a compound-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety office for guidance tailored to your specific circumstances and local regulations.
References
Personal protective equipment for handling Trideca-4,7-diynal
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Trideca-4,7-diynal. The following procedures are based on best practices for handling reactive aldehydes and alkynes, ensuring the safety of all laboratory personnel.
I. Personal Protective Equipment (PPE)
Due to the presence of a reactive aldehyde functional group and unsaturated alkyne chains, this compound requires stringent handling protocols to prevent contact, inhalation, and ingestion. The following table summarizes the required personal protective equipment.
| PPE Component | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Nitrile offers good resistance to a range of chemicals. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and potential vapors from reaching the eyes and face.[1] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing. A chemically resistant apron is also recommended. | Protects skin and clothing from splashes and spills. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when handling outside of a certified chemical fume hood or in case of a spill to prevent inhalation of vapors. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects.[1] |
II. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Donning Personal Protective Equipment (PPE) :
-
Before entering the designated handling area, don all required PPE as specified in the table above.
-
Ensure gloves are worn over the sleeves of the lab coat to prevent any skin exposure.[1]
-
-
Handling the Compound :
-
Carefully uncap the container, avoiding any sudden movements that could cause a splash.
-
Use appropriate, clean, and dry glassware for all transfers and reactions.
-
When transferring the liquid, use a calibrated pipette or a syringe to ensure accuracy and minimize the risk of spills.
-
Keep the container tightly closed when not in use.[2]
-
-
Post-Handling Procedures :
-
Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.
-
Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
-
Dispose of all contaminated disposable PPE as hazardous waste.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All disposable materials that have come into contact with this compound, including gloves, pipette tips, and paper towels, must be collected in a designated, labeled hazardous waste container.
-
Unused or waste this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management :
-
Waste containers must be made of a material compatible with aldehydes and alkynes.
-
Keep waste containers closed at all times except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Disposal Procedure :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[3]
-
IV. Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill : In the event of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly. For large spills, contact your institution's EHS office immediately.
Workflow for Handling and Disposal of this compound
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
